molecular formula C10H18FNO3 B591637 trans-1-Boc-4-fluoro-3-hydroxypiperidine CAS No. 955028-82-7

trans-1-Boc-4-fluoro-3-hydroxypiperidine

Cat. No.: B591637
CAS No.: 955028-82-7
M. Wt: 219.256
InChI Key: FZAKOAFETOZBLC-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-1-Boc-4-fluoro-3-hydroxypiperidine is a useful research compound. Its molecular formula is C10H18FNO3 and its molecular weight is 219.256. The purity is usually 95%.
BenchChem offers high-quality trans-1-Boc-4-fluoro-3-hydroxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-1-Boc-4-fluoro-3-hydroxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAKOAFETOZBLC-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670502
Record name tert-Butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955028-82-7
Record name tert-Butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 3-Fluoro-4-Hydroxypiperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural logic, synthetic accessibility, and medicinal utility of 3-fluoro-4-hydroxypiperidines.

Executive Summary: The Fluorine Edit

The 3-fluoro-4-hydroxypiperidine scaffold represents a high-value "privileged structure" in modern medicinal chemistry. It serves as a bioisostere for the ubiquitously used 4-hydroxypiperidine, offering a precise tool to modulate pKa , lipophilicity (LogD) , and conformational bias without significantly altering steric bulk.

This guide provides a self-validating roadmap for researchers to design, synthesize, and apply this scaffold. The core value proposition of this moiety lies in its ability to lower the pKa of the piperidine nitrogen by ~1.5–2.0 log units, often resolving issues related to hERG inhibition and P-glycoprotein (Pgp) efflux while maintaining receptor affinity.

Stereoelectronic & Conformational Logic

The pKa Modulation

The introduction of a fluorine atom at the C3 position creates a strong inductive effect (


) that propagates to the piperidine nitrogen.
  • Unsubstituted Piperidine pKa: ~11.0

  • 3-Fluoro-Piperidine pKa: ~9.4

  • Impact: This reduction increases the fraction of the neutral species at physiological pH (7.4), enhancing membrane permeability and reducing cation-driven off-target liabilities (e.g., phospholipidosis).

Conformational Bias (The Gauche Effect)

Unlike simple cyclohexanes, 3-fluoropiperidines exhibit a counter-intuitive conformational preference.

  • Protonated State: The fluorine atom frequently adopts an axial orientation. This is driven by a charge-dipole stabilizing interaction between the electronegative fluorine and the positively charged nitrogen (

    
    ).
    
  • 4-Hydroxy Interaction: In 3-fluoro-4-hydroxypiperidines, the relative stereochemistry (cis vs. trans) dictates the ring pucker.

    • Cis (F/OH): Often stabilizes a specific chair conformer to maximize intramolecular H-bonding (

      
      ).
      
    • Trans (F/OH): Forces a trade-off between the F-N gauche effect and the steric demand of the hydroxyl group.

Synthetic Methodologies: Accessing Specific Stereoisomers

The synthesis of this scaffold is non-trivial due to the necessity of controlling two contiguous stereocenters. Two primary workflows are recommended depending on the desired diastereomer (cis vs. trans).

Visualization of Synthetic Pathways

SynthesisPathways cluster_0 Route A: CIS-Selective cluster_1 Route B: TRANS-Selective Start1 4-Piperidone Derivatives Reag1 1. TMSCl, Base 2. Selectfluor Start1->Reag1 Electrophilic Fluorination Start2 3,4-Epoxypiperidine (N-Protected) Reag3 Nucleophilic Fluoride (Py·HF or Et3N·3HF) Start2->Reag3 Epoxide Opening Inter1 3-Fluoro-4-piperidone Reag1->Inter1 Reag2 Reduction (NaBH4 or L-Selectride) ProdCis CIS-3-Fluoro- 4-hydroxypiperidine Reag2->ProdCis Hydride attack anti to F ProdTrans TRANS-3-Fluoro- 4-hydroxypiperidine Reag3->ProdTrans Anti-addition (SN2-like) Inter1->Reag2 Stereoselective Reduction

Figure 1: Divergent synthetic pathways for accessing cis- and trans-3-fluoro-4-hydroxypiperidines. Route A utilizes electrophilic fluorination followed by reduction, while Route B relies on nucleophilic ring opening.

Protocol A: The "Cis" Route (Ketone Reduction)

Target: (3R,4S)-3-fluoro-4-hydroxypiperidine (and enantiomer). Mechanism: Electrophilic fluorination of an enol ether followed by hydride reduction. The hydride typically attacks from the face anti to the fluorine atom due to electrostatic repulsion and steric control, yielding the cis fluorohydrin.

Step-by-Step Protocol:

  • Enolization: Treat N-Boc-4-piperidone with LiHMDS (1.1 equiv) in THF at -78°C, followed by TMSCl to trap the silyl enol ether.

  • Fluorination: Add Selectfluor (1.05 equiv) in MeCN to the silyl enol ether at 0°C. Stir for 2 hours.

    • Checkpoint: Monitor by 19F NMR. Product appears around -185 ppm (triplet-like).

  • Reduction: Dissolve the crude 3-fluoro-4-piperidone in MeOH. Add NaBH4 (1.5 equiv) at -78°C and warm to 0°C.

    • Note: Using bulky hydrides (e.g., L-Selectride) can enhance diastereoselectivity if NaBH4 ratios are poor.

  • Validation: The cis isomer is characterized by a smaller

    
     coupling constant (~3–5 Hz) compared to the trans isomer (~8–10 Hz) in 1H NMR.
    
Protocol B: The "Trans" Route (Epoxide Opening)

Target: (3R,4R)-3-fluoro-4-hydroxypiperidine (and enantiomer). Mechanism: Nucleophilic attack of fluoride on a 3,4-epoxide. This proceeds via an anti-addition mechanism (diaxial opening), resulting in the trans relationship.

Step-by-Step Protocol:

  • Epoxidation: Treat N-Boc-1,2,3,6-tetrahydropyridine with m-CPBA in DCM to generate N-Boc-3,4-epoxypiperidine.

  • Ring Opening:

    • Reagent: Olah’s Reagent (Py[1]·HF) or Et3N·3HF.

    • Conditions: Heat the epoxide with Et3N·3HF (5 equiv) in a sealed tube at 100°C–120°C.

    • Caution: HF reagents are hazardous. Use PTFE vessels.

  • Regioselectivity: For symmetrical 3,4-epoxides, regioselectivity is not an issue. For substituted variants, fluoride attacks the more substituted carbon under these acidic conditions (SN1-like character).

Medicinal Chemistry Case Study: MK-0731

The development of MK-0731 , a Kinesin Spindle Protein (KSP) inhibitor, serves as the definitive proof-of-concept for this scaffold.

The Challenge

Merck researchers identified a potent KSP inhibitor, but it suffered from two critical flaws:

  • Pgp Efflux: The compound was actively pumped out of cells, limiting efficacy.

  • hERG Liability: The basic piperidine nitrogen contributed to QT prolongation risk.

The Solution

They replaced the standard piperidine with a (3R,4S)-3-fluoro-4-hydroxypiperidine moiety (specifically an N-methyl, 4-amino derivative in the final drug, but the logic holds).

PropertyOriginal Piperidine3-Fluoro Analog (MK-0731)Outcome
pKa ~10.58.6 Reduced cationicity at pH 7.4.
Pgp Ratio > 20 (Effluxed)1.2 (Permeable) Escaped transporter recognition.
Potency (IC50) 2.0 nM2.2 nM Potency maintained despite modification.
Mechanism of Action

The fluorine atom lowered the pKa, reducing the concentration of the cationic species recognized by P-glycoprotein. Furthermore, the cis-stereochemistry (axial F) was crucial for maintaining the vector of the substituent in the binding pocket, proving that the conformational bias of fluorine is a design feature, not just a side effect.

References

  • Structure & Conformational Analysis

    • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition. (2019).[2] Journal of Organic Chemistry.

  • Synthetic Methodology (Dearomatization)

    • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.[2] (2019).[2] Nature Chemistry.

  • Medicinal Chemistry Application (MK-0731)

    • Discovery of MK-0731 for the Treatment of Taxane-Refractory Cancer.[3][4] (2008). Journal of Medicinal Chemistry.

  • Epoxide Opening Protocols

    • Regioselective ring opening of epoxides with HF reagents.[1][5] (2023). The Chemical Record.

Sources

Methodological & Application

Application Note & Protocol: Enzymatic Synthesis of Chiral Fluorinated Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Hydroxypiperidines

The incorporation of fluorine into pharmacologically active molecules is a widely recognized strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1][2] When combined with the piperidine scaffold, a privileged structure in medicinal chemistry, the resulting fluorinated piperidines are of significant interest for the development of novel therapeutics.[3][4][5][6] Specifically, chiral fluorinated hydroxypiperidines represent a class of building blocks with immense potential due to their conformational rigidity and the ability of the hydroxyl group to form key hydrogen-bonding interactions with biological targets.

Traditional chemical synthesis of these complex structures often requires multi-step procedures, harsh reaction conditions, and challenging purification processes to separate enantiomers.[5] Biocatalysis, the use of enzymes to perform chemical transformations, offers a compelling alternative, providing high stereoselectivity, mild reaction conditions, and a greener footprint.[7] This application note provides a detailed guide to the enzymatic synthesis of chiral fluorinated hydroxypiperidines, focusing on the application of ketoreductases (KREDs), transaminases (ATAs), and lipases.

Core Concepts in Enzymatic Synthesis

The enzymatic toolbox for generating chiral centers in fluorinated hydroxypiperidines primarily revolves around three key enzyme classes, each with a distinct synthetic application.

  • Ketoreductases (KREDs): These enzymes catalyze the asymmetric reduction of a ketone to a chiral secondary alcohol, making them ideal for producing chiral hydroxypiperidines from their corresponding fluorinated piperidinone precursors.[8][9][10]

  • Transaminases (ATAs): ATAs are powerful biocatalysts for the synthesis of chiral amines from prochiral ketones.[11][12][13] They can be employed to introduce a chiral amine group onto a fluorinated piperidine ring.

  • Lipases: Lipases are versatile enzymes commonly used for the kinetic resolution of racemic mixtures.[14][15][16] They can selectively acylate or hydrolyze one enantiomer of a racemic fluorinated hydroxypiperidine, allowing for the separation of the two enantiomers.

The choice of enzyme and synthetic strategy depends on the desired final product and the availability of starting materials.

Visualizing the Synthetic Pathways

Enzymatic_Synthesis_Pathways cluster_0 Ketoreductase (KRED) Pathway cluster_1 Transaminase (ATA) Pathway cluster_2 Lipase Resolution Pathway Fluorinated_Piperidinone Fluorinated Piperidinone Chiral_Hydroxypiperidine Chiral Fluorinated Hydroxypiperidine Fluorinated_Piperidinone->Chiral_Hydroxypiperidine KRED NAD(P)H Fluorinated_Piperidinone_2 Fluorinated Piperidinone Chiral_Fluorinated_Aminopiperidine Chiral Fluorinated Aminopiperidine Fluorinated_Piperidinone_2->Chiral_Fluorinated_Aminopiperidine ATA Amino Donor Racemic_Hydroxypiperidine Racemic Fluorinated Hydroxypiperidine Enantiopure_Hydroxypiperidine Enantiopure Hydroxypiperidine (R or S) Racemic_Hydroxypiperidine->Enantiopure_Hydroxypiperidine Lipase Acyl Donor Acylated_Hydroxypiperidine Acylated Hydroxypiperidine (S or R) Racemic_Hydroxypiperidine->Acylated_Hydroxypiperidine

Caption: Enzymatic strategies for chiral fluorinated hydroxypiperidine synthesis.

Experimental Protocols

Protocol 1: Ketoreductase-Mediated Asymmetric Reduction of a Fluorinated Piperidinone

This protocol details the stereoselective reduction of a prochiral fluorinated piperidinone to a chiral fluorinated hydroxypiperidine using a ketoreductase.

Rationale: The choice of a KRED is driven by its ability to deliver a hydride to one face of the carbonyl group with high precision, thus establishing the desired stereocenter at the hydroxyl-bearing carbon. The use of a glucose/glucose dehydrogenase (GDH) system for cofactor regeneration is a common and cost-effective strategy in biocatalysis.

Materials:
  • Fluorinated piperidinone substrate (e.g., N-Boc-3-fluoro-4-piperidinone)

  • Ketoreductase (e.g., from Sphingomonas wittichii or a commercially available engineered KRED)[8]

  • NADP+ or NAD+

  • Glucose

  • Glucose Dehydrogenase (GDH)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Organic co-solvent (e.g., isopropanol, DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:
  • Reaction Setup: In a clean reaction vessel, dissolve the fluorinated piperidinone substrate (1.0 equiv) in a minimal amount of a suitable organic co-solvent (e.g., 5-10% v/v isopropanol).

  • Aqueous Phase Preparation: In a separate vessel, prepare the aqueous buffer solution containing NADP+ (0.01 equiv), glucose (1.2 equiv), and GDH (5-10 U/mmol substrate).

  • Enzyme Addition: Add the ketoreductase (typically 1-5 mg/mL) to the aqueous buffer solution and gently mix until dissolved.

  • Reaction Initiation: Add the aqueous enzyme solution to the substrate solution. The final reaction volume should be adjusted with the phosphate buffer.

  • Incubation: Stir the reaction mixture at a controlled temperature (typically 25-37 °C) and monitor the progress by TLC or HPLC.

  • Work-up: Upon completion, quench the reaction by adding an equal volume of ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Characterization: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC. Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterTypical Value
Substrate Concentration10-50 g/L
Enzyme Loading1-5% (w/w)
Co-solvent5-20% (v/v)
Temperature25-40 °C
pH6.5-7.5
Reaction Time12-48 hours
Typical Yield>90%
Typical Enantiomeric Excess>99%
Protocol 2: Transaminase-Mediated Asymmetric Synthesis of a Chiral Fluorinated Aminopiperidine

This protocol outlines the synthesis of a chiral fluorinated aminopiperidine from a fluorinated piperidinone using a transaminase. While not directly producing a hydroxypiperidine, this intermediate can be a precursor.

Rationale: ATAs offer a direct route to chiral amines. The equilibrium of the reaction often lies on the side of the ketone, so strategies to drive the reaction towards the amine product, such as using a high concentration of the amino donor or removing the ketone byproduct, are often necessary.[12]

Materials:
  • Fluorinated piperidinone substrate (e.g., N-Boc-4-fluoro-3-piperidinone)

  • (R)- or (S)-selective Amine Transaminase (ATA)

  • Amino donor (e.g., isopropylamine, alanine)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Organic co-solvent (e.g., DMSO)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Methodology:
  • Reaction Mixture Preparation: In a reaction vessel, combine the fluorinated piperidinone substrate (1.0 equiv), the amino donor (e.g., 10 equiv of isopropylamine), and PLP (1 mM) in the phosphate buffer. Add a co-solvent (e.g., 10-20% v/v DMSO) to aid substrate solubility.

  • Enzyme Addition: Add the ATA to the reaction mixture.

  • Incubation: Stir the reaction at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, adjust the pH to >9 with a suitable base. Extract the product with ethyl acetate.

  • Purification and Characterization: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography. Determine the enantiomeric excess by chiral HPLC.

ParameterTypical Value
Substrate Concentration5-20 g/L
Amino Donor Excess5-20 equivalents
PLP Concentration0.5-1.0 mM
Co-solvent10-30% (v/v)
Temperature30-50 °C
pH7.0-8.5
Reaction Time24-72 hours
Typical Conversion70-95%
Typical Enantiomeric Excess>98%
Protocol 3: Lipase-Catalyzed Kinetic Resolution of a Racemic Fluorinated Hydroxypiperidine

This protocol describes the separation of a racemic mixture of a fluorinated hydroxypiperidine via lipase-catalyzed acylation.

Rationale: Kinetic resolution relies on the differential rate of reaction of the two enantiomers with the enzyme. Lipases are particularly effective for this, as they can selectively acylate one enantiomer, leaving the other unreacted.[14][16] This allows for the separation of the two enantiomers.

Lipase_Resolution_Workflow Start Racemic Fluorinated Hydroxypiperidine Reaction Add Lipase and Acyl Donor (e.g., Vinyl Acetate) Start->Reaction Incubation Incubate at Controlled Temperature Reaction->Incubation Monitoring Monitor Conversion (e.g., by HPLC) Incubation->Monitoring Workup Quench and Extract Monitoring->Workup ~50% Conversion Separation Column Chromatography Workup->Separation Product1 Unreacted Enantiomer (e.g., R-alcohol) Separation->Product1 Product2 Acylated Enantiomer (e.g., S-acetate) Separation->Product2

Caption: Workflow for lipase-catalyzed kinetic resolution.

Materials:
  • Racemic fluorinated hydroxypiperidine

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Molecular sieves (optional, to maintain anhydrous conditions)

  • Silica gel for column chromatography

Step-by-Step Methodology:
  • Reaction Setup: To a solution of the racemic fluorinated hydroxypiperidine (1.0 equiv) in an anhydrous organic solvent, add the immobilized lipase (typically 10-50% w/w of the substrate).

  • Acyl Donor Addition: Add the acyl donor (1.0-2.0 equiv).

  • Incubation: Stir the suspension at a controlled temperature (e.g., 30-50 °C).

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

  • Work-up: Filter off the immobilized enzyme (which can often be washed and reused). Concentrate the filtrate.

  • Purification: Separate the unreacted alcohol enantiomer from the acylated enantiomer by silica gel column chromatography.

  • Characterization: Determine the enantiomeric excess of both the recovered starting material and the acylated product.

ParameterTypical Value
Substrate Concentration10-100 mM
Enzyme Loading10-50% (w/w)
Acyl DonorVinyl acetate
SolventToluene or MTBE
Temperature30-50 °C
Reaction Time2-24 hours
Target Conversion~50%
Typical Enantiomeric Excess>95% for both products

Conclusion

The enzymatic synthesis of chiral fluorinated hydroxypiperidines offers a powerful and sustainable alternative to traditional chemical methods. By leveraging the high stereoselectivity of enzymes such as ketoreductases, transaminases, and lipases, researchers can access these valuable building blocks with high purity and yield. The protocols provided in this application note serve as a starting point for the development of robust and scalable biocatalytic processes in the synthesis of novel fluorinated pharmaceuticals.

References

  • T. Schober, et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • T. Schober, et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. [Link]

  • Y. Wang, et al. (2025). SPIN-guided engineering of a novel (R)-amine transaminase from Fusarium albosuccineum for enantioselective synthesis of chiral piperidyl amines. bioRxiv. [Link]

  • R.H. Blaauw, et al. (N/A). Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. Chimia. [Link]

  • N. J. Turner, et al. (2024). Ketoreductase Engineering for a Chemoenzymatic Fluorination and Dynamic Kinetic Reduction Cascade. ResearchGate. [Link]

  • F. Glorius, et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications. [Link]

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

  • A. A. G. G. et al. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. ACS Medicinal Chemistry Letters. [Link]

  • T. Mena-Barragán, et al. (2015). Fluorinated hydroxypiperidines as selective B-Glucosidase inhibitors. ResearchGate. [Link]

  • P. A. Priya, et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • S. G. Newman, et al. (2012). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen. [Link]

  • G. M. et al. (2017). Amine transaminases in chiral amines synthesis: recent advances and challenges. World Journal of Microbiology and Biotechnology. [Link]

  • L. Ma, et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology. [Link]

  • N/A. (N/A). Overview of enzymatic cascades for the synthesis of chiral substituted... ResearchGate. [Link]

  • A. Gomm, et al. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology. [Link]

  • Y. Ni, et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. [Link]

  • I. Coldham, et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]

  • J. M. et al. (N/A). Ketoreductase polypeptides for the reduction of acetophenones.
  • N/A. (N/A). Transaminase-mediated synthesis of piperidine derivatives from diketones. ResearchGate. [Link]

  • Z. Huang, et al. (N/A). Ketoreductase-catalyzed dynamic reductive kinetic resolution of sterically hindered 2-aryl-1,5-benzothiazepin-3,4(2H,5H)-diones: asymmetric synthesis of a key diltiazem precursor and its analogues. Green Chemistry. [Link]

  • W. D. Fessner, et al. (2018). Fluorogenic kinetic assay for high-throughput discovery of stereoselective ketoreductases relevant to pharmaceutical synthesis. Bioorganic & Medicinal Chemistry. [Link]

  • N/A. (N/A). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]

  • M. A. K. et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]

  • M. D. et al. (2014). Chemical and Enzymatic Synthesis of Fluorinated-Dehydroalanine-Containing Peptides. The Journal of Organic Chemistry. [Link]

  • E. Forró, et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules. [Link]

Sources

Application Note: Optimized Mass Spectrometry Analysis of Boc-Protected Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of organic synthesis, particularly in the derivatization of piperidine scaffolds used in peptidomimetics and small molecule drug discovery. However, the very property that makes Boc useful—its acid lability—presents a significant analytical challenge during Liquid Chromatography-Mass Spectrometry (LC-MS).

Standard Electrospray Ionization (ESI) protocols often utilize acidic mobile phases (e.g., 0.1% Formic Acid) and high source temperatures. Under these conditions, Boc-protected piperidines frequently undergo In-Source Fragmentation (ISF) , ejecting the tert-butyl group or the entire Boc moiety before detection. This leads to false negatives for the intact product and false positives for the deprotected amine.

This guide provides a validated protocol to preserve the molecular ion


, characterize fragmentation pathways, and distinguish between thermal degradation and genuine synthetic impurities.

Mechanistic Insight: The Fragmentation Cascade

To analyze Boc-piperidines, one must understand how they fall apart inside the mass spectrometer. The degradation is not random; it follows a specific pathway, often triggered by the McLafferty Rearrangement or acid-catalyzed thermal elimination.

The Fragmentation Pathway[1][2][3][4][5]
  • Protonation: The carbonyl oxygen of the Boc group is protonated

    
    .
    
  • Isobutene Loss (-56 Da): A thermal or collision-induced elimination releases isobutene (

    
    ), leaving a carbamic acid intermediate 
    
    
    
    .
  • Decarboxylation (-44 Da): The unstable carbamic acid rapidly loses

    
    , yielding the protonated free amine 
    
    
    
    .

In high-energy ESI sources, this happens before the quadrupole selects the ion, making the deprotected amine appear as the parent compound.

BocFragmentation Parent Intact Boc-Piperidine [M+H]+ Transition Transition State (Proton Transfer) Parent->Transition Acid/Heat Carbamic Carbamic Acid Intermediate [M+H - 56 Da] Transition->Carbamic Elimination Isobutene Isobutene (Neutral Loss) -56 Da Transition->Isobutene Amine Deprotected Piperidine [M+H - 100 Da] Carbamic->Amine Decarboxylation CO2 CO2 (Neutral Loss) -44 Da Carbamic->CO2

Figure 1: Step-wise fragmentation mechanism of Boc-protected amines in ESI positive mode.

Protocol: Optimized LC-MS Method

This protocol prioritizes "Soft Ionization" to preserve the labile Boc group.

Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water (v/v).[1]

  • Concentration: 10 µg/mL (Avoid overloading; high concentrations increase proton transfer collisions).

  • Critical Restriction: Do NOT use Trifluoroacetic Acid (TFA) in the sample diluent. TFA residues promote hydrolysis even before injection.

Liquid Chromatography Conditions

Standard acidic mobile phases accelerate Boc loss. For sensitive compounds, a buffered neutral system is recommended.

ParameterStandard Screening (Robust) Soft Condition (Labile)
Column C18 (e.g., Agilent Zorbax or Waters BEH), 1.7 µmC18 (e.g., Agilent Zorbax or Waters BEH), 1.7 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 5 mM Ammonium Acetate (pH ~6.5)
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile (No additive)
Gradient 5% B to 95% B over 3 min5% B to 95% B over 3 min
Flow Rate 0.4 - 0.6 mL/min0.4 - 0.6 mL/min

Why Ammonium Acetate? Ammonium ions (


) can form stable adducts 

or promote sodium adducts

. These adducts are significantly more stable than the protonated species

, preventing the proton-transfer required for the McLafferty rearrangement.
Mass Spectrometry Parameters (The "Soft" Tune)

The default "Autotune" settings on most instruments are too harsh for Boc groups. You must manually override them.

ParameterSettingRationale
Ionization Mode ESI PositiveStandard for amines.
Capillary Voltage 3.0 - 3.5 kVStandard.
Cone Voltage / Fragmentor 10 - 20 V (Critical)High voltage (>30V) accelerates ions into gas molecules, stripping the Boc group. Keep this LOW.
Source Temperature < 250°C High heat drives thermal elimination of isobutene.
Desolvation Gas Temp 300 - 350°CSufficient for drying, but avoid maxing out (e.g., 500°C).

Data Interpretation & Validation

How do you know if your peak is the intact molecule or a fragment?

The "Adduct Check"

Boc-piperidines form strong Sodium adducts.

  • Calculate:

    
     Da.
    
  • Observation: If you see a strong peak at

    
    , but the 
    
    
    
    is small and the
    
    
    is large, your compound is intact . The
    
    
    is an artifact of the instrument (ISF), not a synthesis failure.
Diagnostic Ion Table
Ion Speciesm/z CalculationInterpretation
Parent (Protonated)

Intact molecule. Often low intensity in acidic conditions.
Sodium Adduct

Gold Standard for confirmation. Highly stable.
Carbamic Acid

Transient intermediate (Rarely seen, loses CO2 quickly).
Deprotected Amine

Dominant fragment. If this elutes at the same time as the adduct, it is In-Source Fragmentation.
Analytical Workflow Diagram

Workflow cluster_MS Mass Spectrometry Detection Sample Crude Reaction Mix Prep Dilute 100x in 50:50 ACN:H2O (NO TFA) Sample->Prep LC LC Separation (C18 Column) Prep->LC Ionization ESI Source (Low Cone Voltage: 15V) LC->Ionization Detection Detect Ions: [M+H]+, [M+Na]+, [M-Boc]+ Ionization->Detection Analysis Data Analysis Detection->Analysis Decision Check Retention Time (RT) Analysis->Decision Result1 Fragment & Parent co-elute: Compound is INTACT (ISF Artifact) Decision->Result1 Same RT Result2 Fragment elutes earlier: Compound is DEPROTECTED (Impurity) Decision->Result2 Different RT

Figure 2: Logical workflow for distinguishing between in-source fragmentation and actual chemical deprotection.

Troubleshooting Guide

Scenario 1: "I only see the mass of the deprotected amine."

  • Check: Look for the Sodium adduct

    
    .
    
  • Action: Lower the Cone Voltage/Fragmentor voltage by 50%. Lower Source Temp to 200°C.

  • Action: Switch mobile phase to 5mM Ammonium Acetate (neutral pH).

Scenario 2: "My peak shape is broad/tailing."

  • Cause: Piperidines are basic.[2] At neutral pH, they may interact with silanols on the column.

  • Action: Use a high-pH stable column (e.g., Waters XBridge) and run at pH 9 (Ammonium Bicarbonate), OR go back to acidic conditions but use the "Soft Tune" MS settings strictly.

Scenario 3: "I see a peak at M-56 but not M-100."

  • Interpretation: This is the carbamic acid intermediate.[2] It suggests your source is hot enough to drive isobutene elimination but the cooling gas is preventing immediate decarboxylation. This confirms the Boc group was present upon entry.

References

  • BenchChem Technical Support. (2025).[3][1] Application Notes and Protocols for LC-MS Analysis of Boc-NH-PEG5-Cl Reaction Products. BenchChem. Link

  • Reddy, P. N., et al. (2007).[4] Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides. Journal of the American Society for Mass Spectrometry. Link

  • Kanu, A. B. (2021). Strategies for Mitigating In-Source Fragmentation in Analysis using LC-MS. Journal of Chromatography A. Link

  • Master Organic Chemistry. (2023). Amine Protection and Deprotection: The Boc Group.[1][2][5] Link

  • ResearchGate Community. (2021). How can I avoid the Boc-cleavage during Mass Analysis?Link

Sources

protocols for Boc deprotection of fluorinated piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocols for Boc Deprotection of Fluorinated Piperidines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Fluorinated Piperidine Scaffold and the Boc Deprotection Challenge

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of marketed drugs and clinical candidates. Strategic incorporation of fluorine atoms onto this ring system is a powerful tactic used to modulate key drug properties, including metabolic stability, pKa, lipophilicity, and binding affinity.[1][2][3] The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for the piperidine nitrogen, prized for its stability and generally mild removal conditions.[4]

However, the deprotection of Boc-protected fluorinated piperidines presents a unique and often underestimated challenge. The strong electron-withdrawing inductive effect of fluorine decreases the electron density of the piperidine nitrogen. This electronic deactivation stabilizes the N-Boc carbamate, making it significantly more resistant to standard acid-catalyzed cleavage conditions.[5][6] Consequently, harsher conditions (e.g., higher concentrations of strong acid, elevated temperatures, or prolonged reaction times) are often required, which can compromise sensitive functional groups elsewhere in the molecule and lead to unwanted side reactions.

These application notes provide a detailed guide to navigating this challenge. We present a series of field-proven protocols, from standard acidic methods to milder, alternative procedures, designed to ensure efficient and clean Boc deprotection for a range of mono- and polyfluorinated piperidine substrates. The causality behind experimental choices is explained to empower researchers to select and optimize the ideal conditions for their specific synthetic goals.

Part 1: Standard Acidic Deprotection Protocols

Acid-catalyzed cleavage is the most common method for Boc group removal. The mechanism involves initial protonation of the carbamate carbonyl, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free amine, which is isolated as an ammonium salt.[4][7] For fluorinated piperidines, careful optimization of the acid, solvent, and temperature is critical to drive the reaction to completion without substrate degradation.

Protocol 1.1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the workhorse method for Boc deprotection, valued for its simplicity and the volatility of the reagents, which facilitates workup.[8][9] However, due to the deactivating effect of fluorine, higher concentrations of TFA or longer reaction times may be necessary compared to non-fluorinated analogues.

Causality and Optimization:

  • TFA Concentration: Typically, a solution of 20-50% TFA in DCM is used.[10][11] For highly deactivated substrates, such as polyfluorinated piperidines, using neat TFA may be required.

  • Temperature: Reactions are usually performed at 0 °C to room temperature. Gentle heating (e.g., to 40 °C) can accelerate the deprotection of stubborn substrates, but must be balanced against the risk of side reactions.

  • Scavengers: The liberated tert-butyl cation is an electrophile and can alkylate sensitive functional groups (e.g., indoles, thiols). Adding a scavenger like triisopropylsilane (TIS) or anisole can trap the cation and prevent these side reactions.

Step-by-Step Methodology:

  • Dissolve the N-Boc-fluorinated piperidine (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (typically 10-20 equivalents, or as a 20-50% v/v solution in DCM) to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Workup A (for isolation of the free base): Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid. Separate the layers, wash the organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected amine.

  • Workup B (for isolation of the TFA salt): Add cold diethyl ether to the concentrated residue to precipitate the product as its trifluoroacetate salt. Collect the solid by filtration, wash with additional cold ether, and dry under vacuum.

Diagram: Workflow for TFA-Mediated Boc Deprotection

TFA_Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve N-Boc-piperidine in anhydrous DCM cool Cool to 0 °C start->cool add_tfa Add TFA (20-50% v/v) cool->add_tfa stir Stir at 0 °C to RT (1-4 hours) add_tfa->stir monitor Monitor by TLC / LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate workup_choice Isolate as... concentrate->workup_choice free_base Neutralize (NaHCO₃) Extract & Dry workup_choice->free_base Free Base tfa_salt Precipitate with Et₂O & Filter workup_choice->tfa_salt TFA Salt product_fb Free Amine free_base->product_fb product_salt TFA Salt tfa_salt->product_salt Protocol_Selection start Start: N-Boc-Fluorinated Piperidine q1 Are other acid-sensitive groups present? start->q1 acid_methods Use Acidic Protocols (TFA or HCl) q1->acid_methods No alt_methods Use Alternative Protocols q1->alt_methods Yes q2 Is product HCl salt desirable/crystalline? acid_methods->q2 tfa_protocol Protocol 1.1: TFA in DCM q2->tfa_protocol No hcl_protocol Protocol 1.2: HCl in Dioxane/MeOH q2->hcl_protocol Yes q3 Is neutral, anhydrous condition needed? alt_methods->q3 tmsi_protocol Protocol 2.1: TMSI q3->tmsi_protocol Yes oxalyl_protocol Protocol 2.2: Oxalyl Chloride q3->oxalyl_protocol No/Mild

Sources

Application Note: A Scalable and Regioselective Synthesis of trans-1-Boc-4-fluoro-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and scalable synthetic protocol for the preparation of trans-1-Boc-4-fluoro-3-hydroxypiperidine, a valuable fluorinated building block in medicinal chemistry. The synthesis commences from commercially available 1-Boc-4-piperidone and proceeds through a three-step sequence involving reduction, epoxidation, and subsequent regioselective epoxide ring-opening with a fluoride source. This method is designed to be efficient, high-yielding, and amenable to large-scale production, addressing the increasing demand for complex fluorinated scaffolds in drug discovery.[1][2][3] Critical process parameters, safety considerations for handling fluorinating agents, and detailed analytical characterization of the final product and intermediates are thoroughly discussed.

Introduction

Fluorinated piperidines are privileged structural motifs in modern pharmaceuticals, often imparting favorable pharmacokinetic and pharmacodynamic properties such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][3] The specific stereoisomer, trans-1-Boc-4-fluoro-3-hydroxypiperidine, serves as a key intermediate in the synthesis of a variety of therapeutic agents, including kinase inhibitors and central nervous system (CNS) drug candidates.[4][5]

The development of a scalable and cost-effective synthesis for this building block is therefore of significant interest to the pharmaceutical industry.[6] Traditional methods for the synthesis of fluorinated piperidines can be lengthy and often lack stereocontrol.[2][3] This application note presents a streamlined approach that leverages a key epoxide ring-opening step to achieve the desired trans-fluorohydrin stereochemistry with high regioselectivity.

Synthetic Strategy

The overall synthetic strategy is depicted in the workflow diagram below. The synthesis begins with the reduction of 1-Boc-4-piperidone to the corresponding allylic alcohol, 1-Boc-1,2,3,6-tetrahydropyridin-4-ol. This intermediate is then subjected to epoxidation to yield a key epoxide intermediate. The crucial step in this synthesis is the regioselective ring-opening of the epoxide with a suitable fluoride source to install the fluorine and hydroxyl groups in the desired trans configuration.

Synthetic_Workflow start 1-Boc-4-piperidone step1 Reduction (e.g., NaBH4) start->step1 intermediate1 1-Boc-1,2,3,6-tetrahydropyridin-4-ol step1->intermediate1 step2 Epoxidation (e.g., m-CPBA) intermediate1->step2 intermediate2 1-Boc-4,5-epoxypiperidin-3-ol step2->intermediate2 step3 Fluoride Ring-Opening (e.g., Olah's Reagent) intermediate2->step3 product trans-1-Boc-4-fluoro-3-hydroxypiperidine step3->product

Figure 1: Overall synthetic workflow for trans-1-Boc-4-fluoro-3-hydroxypiperidine.

Experimental Protocols

Materials and Instrumentation

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light and/or potassium permanganate staining. Nuclear magnetic resonance (NMR) spectra were recorded on a 400 MHz spectrometer. High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source.

Step 1: Synthesis of 1-Boc-1,2,3,6-tetrahydropyridin-4-ol

The synthesis begins with the reduction of the ketone in 1-Boc-4-piperidone. Sodium borohydride is a mild and selective reducing agent suitable for this transformation on a large scale.

Protocol:

  • To a stirred solution of 1-Boc-4-piperidone (1.0 eq) in methanol (5 vol) at 0 °C, add sodium borohydride (1.5 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water (2 vol).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 5 vol).

  • Combine the organic layers, wash with brine (2 vol), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 1-Boc-1,2,3,6-tetrahydropyridin-4-ol as a white solid.

ReagentMolar Mass ( g/mol )EquivalentsAmount
1-Boc-4-piperidone199.251.0(user defined)
Sodium borohydride37.831.5(calculated)
Methanol32.04-5 vol
Ethyl Acetate88.11-15 vol
Water18.02-2 vol
Brine--2 vol

Table 1: Reagent quantities for the synthesis of 1-Boc-1,2,3,6-tetrahydropyridin-4-ol.

Step 2: Synthesis of 1-Boc-4,5-epoxypiperidin-3-ol

The allylic alcohol is then epoxidized using meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds stereoselectively to form the epoxide.

Protocol:

  • Dissolve 1-Boc-1,2,3,6-tetrahydropyridin-4-ol (1.0 eq) in dichloromethane (10 vol) and cool to 0 °C.

  • Add m-CPBA (1.2 eq) portion-wise, keeping the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction with a 10% aqueous solution of sodium thiosulfate (5 vol).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 5 vol).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 5 vol) and brine (5 vol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide, which can be used in the next step without further purification.

ReagentMolar Mass ( g/mol )EquivalentsAmount
1-Boc-1,2,3,6-tetrahydropyridin-4-ol201.271.0(user defined)
m-CPBA (77%)172.571.2(calculated)
Dichloromethane84.93-20 vol
10% Sodium Thiosulfate (aq)158.11-5 vol
Saturated Sodium Bicarbonate (aq)84.01-10 vol
Brine--5 vol

Table 2: Reagent quantities for the synthesis of 1-Boc-4,5-epoxypiperidin-3-ol.

Step 3: Synthesis of trans-1-Boc-4-fluoro-3-hydroxypiperidine

This crucial step involves the regioselective ring-opening of the epoxide with a fluoride source.[7][8] Olah's reagent (pyridine-HF) is an effective fluorinating agent for this transformation, providing the desired trans-fluorohydrin.[9] The reaction proceeds via an SN2 mechanism, with the fluoride attacking the less sterically hindered carbon of the protonated epoxide.[10][11]

!!! SAFETY WARNING !!! Hydrogen fluoride (HF) and its complexes like Olah's reagent are extremely corrosive and toxic.[12][13] All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves (neoprene or nitrile), a face shield, and a lab coat.[14][15] An HF-specific spill kit and calcium gluconate gel for treating skin exposure must be readily available.[13][14]

Protocol:

  • In a fluorinated polyethylene (FPE) or Teflon vessel, dissolve the crude 1-Boc-4,5-epoxypiperidin-3-ol (1.0 eq) in anhydrous dichloromethane (10 vol) under an inert atmosphere (nitrogen or argon).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add Olah's reagent (70% HF in pyridine, 3.0 eq) via a syringe, ensuring the internal temperature does not exceed -60 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (20 vol). Caution: Vigorous gas evolution!

  • Continue stirring until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Extract the mixture with dichloromethane (3 x 10 vol).

  • Combine the organic layers, wash with brine (10 vol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[16][17][18][19]

Purification Protocol:

  • Load the crude product onto a silica gel column.

  • Elute with a gradient of 10% to 50% ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and concentrate in vacuo to afford trans-1-Boc-4-fluoro-3-hydroxypiperidine as a white to off-white solid.

Expected Yield: 65-75% over the final two steps.

Characterization Data:

  • 1H NMR (400 MHz, CDCl3): δ 4.55-4.25 (m, 1H), 4.10-3.80 (m, 2H), 3.75-3.55 (m, 1H), 3.40-3.10 (m, 2H), 2.05-1.85 (m, 1H), 1.75-1.55 (m, 1H), 1.47 (s, 9H).

  • 19F NMR (376 MHz, CDCl3): δ -195.2 (ddd, J = 48.1, 28.3, 18.5 Hz).

  • HRMS (ESI): Calculated for C10H18FNO3 [M+H]+, 220.1343; found, 220.1345.

Process Optimization and Scale-Up Considerations

For large-scale synthesis, several factors should be considered to ensure safety, efficiency, and cost-effectiveness:

  • Reagent Selection: While Olah's reagent is effective, alternative fluoride sources such as triethylamine trihydrofluoride (TREAT-HF) can also be considered as they may be easier to handle on a larger scale.

  • Temperature Control: Maintaining strict temperature control during the addition of the fluorinating agent is critical to minimize side reactions and ensure regioselectivity. The use of a jacketed reactor with automated temperature control is highly recommended for scale-up.

  • Work-up Procedure: The quenching of the fluorinating agent is highly exothermic and generates a significant amount of gas. A robust quenching protocol with efficient stirring and cooling is essential to manage the reaction safely.

  • Purification: On a larger scale, crystallization may be a more efficient purification method than chromatography.[16] Investigating suitable solvent systems for crystallization is a key aspect of process development.

Process_Logic cluster_synthesis Synthetic Sequence cluster_control Critical Control Points A Start: 1-Boc-4-piperidone B Intermediate: Allylic Alcohol A->B Reduction C Intermediate: Epoxide B->C Epoxidation D Product: trans-Fluorohydrin C->D Fluoride Ring-Opening P1 Temperature Control (Fluorination Step) C->P1 P2 Safe Quenching (Exotherm & Gas) C->P2 Quench after reaction P3 Purification Method (Chromatography vs. Crystallization) D->P3

Figure 2: Logical relationship between the synthetic sequence and critical control points.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of trans-1-Boc-4-fluoro-3-hydroxypiperidine. The described three-step sequence is efficient and utilizes readily available starting materials. The key transformation, a regioselective epoxide ring-opening, provides the desired product with the correct stereochemistry. By adhering to the outlined procedures and safety precautions, researchers and process chemists can reliably produce this valuable building block for application in drug discovery and development programs.

References

  • Vertex Pharmaceuticals Incorporated. (2021). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.
  • University of California. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.
  • Carbotecnia. Filtration and treatment of pharmaceutical liquids.
  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry.
  • Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Google Patents. (2016). (S)-1-Boc-3-hydroxypiperidine synthesis method.
  • Li, Z., et al. (2017). Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. ACS Omega.
  • ResearchGate. Fluoride ring opening of sugar-derived epoxide 97 with a slightly modified version of the method by Akiyama et al.
  • UCLA EH&S. (2012). Hydrofluoric Acid (HF).
  • Wang, Z. G., et al. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed.
  • Pharmaceutical Technology. Pharmaceutical Filtration Equipment and Purification Solutions.
  • Gao, X., et al. (2021). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI.
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
  • Missouri S&T. Appendix B Guidelines for Safe Use of Hydrofluoric Acid. Environmental Health and Safety.
  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research.
  • University of Rochester. Hydrofluoric Acid Safe Handling Guidelines.
  • Glorius, F., et al. (2019). Preparation of all-cis-(multi)fluorinated piperidines by the dearomatization–hydrogenation process. Nature Chemistry.
  • Chemistry Steps. Epoxides Ring-Opening Reactions.
  • Santa Cruz Biotechnology. Hydrogen fluoride pyridine. Material Safety Data Sheet.
  • Chad's Prep. (2021). 13.6 Ring Opening of Epoxides. Organic Chemistry.
  • Barlaam, B., et al. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.

Sources

Application Note: Strategic Incorporation of trans-1-Boc-4-fluoro-3-hydroxypiperidine into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

The incorporation of fluorinated heterocycles into peptide backbones is a high-impact strategy in modern drug discovery.[1][2] trans-1-Boc-4-fluoro-3-hydroxypiperidine (CAS: 955028-82-7) represents a privileged scaffold for this purpose.[2] Unlike simple proline mimetics, this building block offers two distinct advantages:

  • Conformational Biasing: The vicinal fluoro-hydroxy motif exerts a strong gauche effect, locking the piperidine ring into a specific chair conformation. This reduces the entropic penalty upon binding to a target protein (e.g., kinase or protease active sites).

  • Physicochemical Modulation: The fluorine atom lowers the pKa of the piperidine nitrogen (upon deprotection) and increases lipophilicity compared to the non-fluorinated parent, improving blood-brain barrier (BBB) permeability and metabolic stability against oxidative metabolism.

This guide details the methodology for incorporating this unit as both a C-terminal cap and an internal peptide isostere .[2]

Chemical Properties & Handling[2][3]

PropertySpecification
Molecular Weight 219.25 g/mol
Stereochemistry trans (3R,4R) or (3S,4S) racemate (check specific vendor enantiopurity)
Appearance White to off-white solid
Solubility Soluble in DCM, MeOH, THF, DMSO
Stability Stable under standard conditions; Fluorine atom is non-labile under standard coupling.[2]
Hazards Irritant.[2] Handle with standard PPE.[2]

Critical Mechanistic Insight (The Fluorine Effect): In the trans-isomer, the electronegative fluorine and oxygen atoms prefer a gauche orientation to maximize electrostatic attraction (dipole minimization) and hyperconjugative interactions (


). This often forces the substituents into an equatorial/equatorial or axial/axial arrangement depending on the N-substitution, providing a rigid template for displaying pharmacophores.

Application I: C-Terminal Capping (Protocol)

This protocol describes the use of the scaffold to "cap" the C-terminus of a peptide sequence. This is common in protease inhibitors where the piperidine ring occupies the S1' pocket.

Workflow Diagram

C_Terminal_Capping Start trans-1-Boc-4-fluoro- 3-hydroxypiperidine Deprotection Step 1: N-Boc Removal (TFA/DCM) Start->Deprotection Acidolysis Salt TFA Salt Intermediate Deprotection->Salt Coupling Step 2: Peptide Coupling (HATU/DIEA) Salt->Coupling + Peptide-COOH Final C-Capped Peptide Coupling->Final

Figure 1: Workflow for generating C-terminal piperidine-capped peptides.

Detailed Protocol

Reagents:

  • Trifluoroacetic acid (TFA)[2]

  • Dichloromethane (DCM)[2]

  • N,N-Diisopropylethylamine (DIEA)[2]

  • HATU (Coupling Reagent)[2]

  • Protected Peptide Fragment (Free -COOH)[2]

Step 1: N-Boc Deprotection [2]

  • Dissolve trans-1-Boc-4-fluoro-3-hydroxypiperidine (1.0 equiv) in DCM (5 mL/mmol).

  • Add TFA (equal volume to DCM) dropwise at 0°C.

  • Stir at room temperature for 1 hour. Monitor by TLC (disappearance of starting material).

  • Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[2]

  • Result: 4-fluoro-3-hydroxypiperidine trifluoroacetate salt. Use immediately.

Step 2: Peptide Coupling

  • Dissolve the Peptide-COOH (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.[2]

  • Add DIEA (3.0 equiv) to activate the acid. Stir for 5 minutes.

  • Add the piperidine TFA salt (from Step 1) dissolved in minimal DMF.

  • Adjust pH to ~8 with additional DIEA if necessary.

  • Stir for 2-4 hours at room temperature.

  • Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 1M HCl (if peptide side chains allow), and Brine. Dry over Na₂SO₄.[2][3]

  • Purification: Flash chromatography or Preparative HPLC.

Application II: Engineering an Internal Linker (Peptide Isostere)[2]

To incorporate this scaffold inside a peptide chain, we must create a "Carboxyl Equivalent" handle. The 3-hydroxyl group offers a perfect site for O-alkylation, converting the molecule into a Sugar Amino Acid (SAA) mimetic.[2]

Workflow Diagram

Internal_Linker Start trans-1-Boc-4-fluoro- 3-hydroxypiperidine Alkylation Step 1: O-Alkylation (t-Butyl Bromoacetate/NaH) Start->Alkylation Williamson Ether Synthesis Intermed Fully Protected Linker Scaffold Alkylation->Intermed Hydrolysis Step 2: Selective Deprotection (Orthogonal Strategy) Intermed->Hydrolysis Acid/Base Selection Integration Step 3: SPPS Integration Hydrolysis->Integration

Figure 2: Strategy for converting the piperidine block into a bifunctional amino acid surrogate.

Detailed Protocol: Synthesis of the "Piperidine-Ether" Amino Acid[2]

This protocol creates a building block with an N-Boc group and a free Carboxylic Acid (derived from the OH), ready for standard peptide synthesis.

Reagents:

  • Sodium Hydride (NaH, 60% dispersion)

  • tert-Butyl bromoacetate (for acid-labile protection) or Benzyl bromoacetate (for hydrogenolysis-labile protection)[2]

  • THF (anhydrous)[2]

Step 1: O-Alkylation (Williamson Ether Synthesis) Note: The fluorine atom reduces the nucleophilicity of the hydroxyl group via induction, requiring strong activation.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Deprotonation: Suspend NaH (1.5 equiv) in anhydrous THF at 0°C. Add trans-1-Boc-4-fluoro-3-hydroxypiperidine (1.0 equiv) dissolved in THF dropwise.

  • Activation: Stir at 0°C for 30 minutes until gas evolution ceases. The solution may turn slightly yellow.

  • Alkylation: Add tert-butyl bromoacetate (1.2 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12-18 hours.

  • Quench: Carefully add saturated NH₄Cl solution at 0°C.

  • Extraction: Extract with EtOAc (3x). Wash organics with water and brine. Dry over MgSO₄.[2]

  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Target Product: 1-Boc-3-(tert-butoxycarbonylmethoxy)-4-fluoropiperidine.[2]

Step 2: Selective Deprotection (Route Selection)

  • Route A (For Solution Phase Coupling): If you used Benzyl bromoacetate , perform Hydrogenolysis (H₂, Pd/C) to free the Carboxylic Acid while keeping the N-Boc intact.

  • Route B (For Global Deprotection): If you used tert-Butyl bromoacetate , treatment with TFA will remove both the N-Boc and the ester, yielding the free amino acid salt. This is useful if you want to polymerize it or use it as a starting unit.[2]

Step 3: Incorporation into Peptide

  • Use the Free Acid / N-Boc derivative (from Route A).[2]

  • Couple to the N-terminus of a resin-bound peptide using standard SPPS cycles (HBTU/HOBt or DIC/Oxyma).[2]

  • The resulting linkage is an Ether-Amide hybrid, providing unique flexibility and H-bond accepting capability.[2]

References

  • Structural Analysis of Fluorinated Piperidines

    • Goff, D. A., et al. "Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry."[2] Journal of Organic Chemistry, 2013, 78(17), 8892–8897.

    • [2]

  • Mitsunobu Reactivity & Functionalization

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.
    • [2]

  • Fluorine in Medicinal Chemistry (The Gauche Effect)

    • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008, 37, 308-319.[2]

  • Peptidomimetic Scaffolds

    • Hanessian, S., et al. "Structure-based design and synthesis of macrocyclic peptidomimetics." Bioorganic & Medicinal Chemistry Letters, 2009.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-1-Boc-4-fluoro-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of trans-1-Boc-4-fluoro-3-hydroxypiperidine. This resource, designed for chemists in the pharmaceutical and agrochemical industries, provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. As a Senior Application Scientist, my goal is to equip you with the expert insights and practical solutions necessary to overcome common challenges and achieve a successful synthesis.

The introduction of fluorine into piperidine scaffolds is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates.[1] The trans-1-Boc-4-fluoro-3-hydroxypiperidine is a valuable building block, but its synthesis presents several stereochemical and regiochemical hurdles. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

Challenge 1: Poor Diastereoselectivity - Predominance of the cis-Isomer

Question: My reaction is yielding primarily the undesired cis-1-Boc-4-fluoro-3-hydroxypiperidine. How can I improve the diastereoselectivity to favor the trans product?

Answer: This is a common and critical challenge in this synthesis. The formation of the trans-fluorohydrin is typically achieved through the ring-opening of a suitable epoxide precursor, such as 1-Boc-3,4-epoxypiperidine. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the choice of fluorinating agent.

Underlying Cause: The formation of the cis or trans product is governed by the mechanism of the epoxide ring-opening. An S(_N)2-type mechanism, involving backside attack of the fluoride nucleophile, is required to invert the stereochemistry at the carbon atom being attacked, leading to the trans product. Conditions that favor an S(_N)1-type mechanism, involving a carbocation intermediate, will likely lead to a mixture of diastereomers.

Troubleshooting Workflow:

start Low trans:cis Ratio reagent Evaluate Fluorinating Agent start->reagent solvent Optimize Solvent System reagent->solvent If still low success High trans:cis Ratio reagent->success Improved temp Control Reaction Temperature solvent->temp If still low solvent->success Improved purify Diastereomer Separation temp->purify If inseparable mixture temp->success Improved purify->success

Workflow for improving trans diastereoselectivity.

Detailed Solutions:

  • Choice of Fluorinating Agent:

    • Recommendation: The use of amine-HF reagents, such as triethylamine trihydrofluoride (Et₃N·3HF) or pyridine-HF (Olah's reagent), often promotes an S(_N)2 pathway. These reagents provide a source of "naked" fluoride ions in a less polar environment, which favors nucleophilic attack.

    • Avoid: Strong Lewis acidic fluoride sources can promote carbocation formation and lead to poor diastereoselectivity.

  • Solvent Effects:

    • Recommendation: Aprotic solvents of low to moderate polarity, such as dichloromethane (DCM) or tetrahydrofuran (THF), are generally preferred. These solvents do not solvate the fluoride ion as strongly as protic solvents, thus enhancing its nucleophilicity.

    • Avoid: Protic solvents like water or alcohols can stabilize a developing positive charge, favoring an S(_N)1 pathway and leading to a mixture of isomers.

  • Temperature Control:

    • Recommendation: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to favor the kinetically controlled S(_N)2 product.

    • Caution: Higher temperatures can provide enough energy to overcome the activation barrier for the S(_N)1 pathway, resulting in decreased diastereoselectivity.

Experimental Protocol: Diastereoselective Epoxide Ring-Opening

  • Dissolve 1-Boc-3,4-epoxypiperidine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Et₃N·3HF (1.5-2.0 equivalents) in DCM to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H and ¹⁹F NMR to determine the diastereomeric ratio.

Challenge 2: Poor Regioselectivity - Formation of 3-fluoro-4-hydroxypiperidine

Question: I am observing the formation of the undesired regioisomer, 1-Boc-3-fluoro-4-hydroxypiperidine, in my reaction. How can I improve the regioselectivity of the fluoride attack at the C4 position?

Answer: The regioselectivity of the epoxide opening is another critical factor. The fluoride ion must attack the C4 position of the 1-Boc-3,4-epoxypiperidine to yield the desired product.

Underlying Cause: The regioselectivity is influenced by both electronic and steric factors. In an S(_N)2 reaction, the nucleophile will typically attack the less sterically hindered carbon atom. Electronic effects, such as the influence of the Boc-protecting group, can also direct the nucleophilic attack.

Troubleshooting Steps:

  • Steric Hindrance: The C4 position of the 1-Boc-3,4-epoxypiperidine is generally less sterically hindered than the C3 position, which is adjacent to the nitrogen atom of the piperidine ring. This steric hindrance should inherently favor attack at C4. If you are observing a significant amount of the 3-fluoro isomer, it may indicate that electronic factors are overriding steric control.

  • Influence of the Protecting Group: The electron-withdrawing nature of the Boc group can influence the electron density at the C3 and C4 positions. This can affect the partial positive charge on these carbons in the transition state, thereby influencing the site of nucleophilic attack. While the Boc group is standard, its conformational effects should be considered.

  • Lewis Acid Catalysis: The use of a mild Lewis acid could potentially coordinate to the epoxide oxygen, activating it for nucleophilic attack. The regiochemical outcome in such cases can be sensitive to the specific Lewis acid and reaction conditions. However, this approach must be used with caution as it can also promote the formation of the cis isomer.

Challenge 3: Difficult Purification of Diastereomers

Question: I have a mixture of cis and trans diastereomers that are difficult to separate by standard column chromatography. What are some effective purification strategies?

Answer: The separation of diastereomers can be challenging due to their similar physical properties.

Troubleshooting Strategies:

Purification TechniquePrincipleRecommendations
Flash Column Chromatography Difference in polarityUse a long column with a shallow solvent gradient. A mixture of hexanes and ethyl acetate is a good starting point.
Crystallization Difference in solubility and crystal lattice energyTry to crystallize the desired trans isomer from a suitable solvent system. This can be a highly effective method for obtaining pure material.
Preparative HPLC High-resolution separation based on polarityThis is a more resource-intensive method but can be very effective for separating closely related diastereomers.
Derivatization Convert the diastereomers into derivatives with different physical propertiesFor example, the hydroxyl group can be acylated. The resulting esters may have different chromatographic properties, allowing for easier separation. The protecting group can then be removed to yield the pure trans isomer.

Analytical Tip: ¹H and ¹⁹F NMR spectroscopy are powerful tools for distinguishing between the cis and trans diastereomers. The coupling constants between the protons on C3 and C4, as well as the fluorine atom, will be different for each isomer due to their different dihedral angles.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to trans-1-Boc-4-fluoro-3-hydroxypiperidine?

The most common and stereochemically defined route involves the epoxidation of a suitable olefin precursor, such as 1-Boc-1,2,3,6-tetrahydropyridine, followed by the diastereoselective ring-opening of the resulting 1-Boc-3,4-epoxypiperidine with a fluoride source.

Q2: What are the most common side reactions to be aware of during this synthesis?

  • Formation of the cis-isomer: As discussed above, this is the major stereochemical byproduct.

  • Hydrodefluorination: Under certain conditions, particularly with some metal catalysts, the fluorine atom can be reductively cleaved.[1]

  • Elimination reactions: Strong bases can promote the elimination of HF to form an olefin.

  • Rearrangement reactions: Lewis acid catalysis can sometimes induce rearrangements of the piperidine ring.

Q3: How does the Boc protecting group influence the reaction?

The Boc (tert-butyloxycarbonyl) group serves several crucial functions:

  • It deactivates the nitrogen atom, preventing it from acting as a nucleophile or base in subsequent reactions.

  • Its steric bulk can influence the conformation of the piperidine ring, which in turn can affect the stereochemical outcome of reactions.

  • It can be readily removed under acidic conditions without affecting other functional groups.[2]

Q4: Are there any alternative synthetic strategies to consider?

While the epoxide ring-opening strategy is the most common, other approaches have been explored for the synthesis of fluorinated piperidines. These include the fluorination of pre-existing hydroxyl groups using reagents like DAST (diethylaminosulfur trifluoride), although this can be challenging to control stereochemically. Direct C-H fluorination is an emerging area but is often not selective enough for complex molecules.

Conclusion

The synthesis of trans-1-Boc-4-fluoro-3-hydroxypiperidine is a challenging but achievable goal for the experienced synthetic chemist. Careful control of reaction conditions, particularly the choice of fluorinating agent and solvent, is paramount for achieving high diastereoselectivity. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve their chances of success in obtaining this valuable building block for drug discovery and development.

References

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents. (n.d.).
  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents. (n.d.).
  • Le Roch, M., Gouault, N., Renault, J., Argouarch, G., Roisnel, T., Banik, S., ... & Paquin, J. F. (2022). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 20(38), 7666-7670.
  • CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method - Google Patents. (n.d.).
  • Weiss, S., Westphal, M. V., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Treluyer, J. M., & Cresteil, T. (1993). Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization. Analytical biochemistry, 214(2), 436-441.
  • Sartori, A., Dell'Amico, L., & Gagliardi, S. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Molecules, 29(7), 1629.
  • Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(30), 9623-9634.
  • Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines. (2018). Organic & Biomolecular Chemistry, 16(44), 8565-8569.
  • 1-Boc-3-hydroxypiperidine. PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (2017).
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. (2019, November 19). Retrieved January 31, 2026, from [Link]

  • Gao, X., Pei, Q., Zhu, N., Mou, Y., & Li, J. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.
  • US2850549A - Separation of cis and trans isomers - Google Patents. (n.d.).
  • Weiss, S., Westphal, M. V., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2022).
  • Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters. (2023). ChemBioChem, 24(4), e202200593.
  • 2 - Organic Syntheses Procedure. (n.d.). Retrieved January 31, 2026, from [Link]

  • Chen, Y. C., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(16), 4991.
  • Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Jacobson, O., Kiesewetter, D. O., & Chen, X. (2015). Fluorine-18 radiochemistry, labeling strategies and synthetic routes.
  • Separation of cis/trans isomers. (2014, February 22). Chromatography Forum. Retrieved January 31, 2026, from [Link]

  • Process development of fluorinated-pyrrolidin analogue. (2019, August 25). chem-station.com. Retrieved January 31, 2026, from [Link]

  • Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters. (2023). ChemBioChem, 24(4), e202200593.
  • US3880925A - Separation and purification of cis and trans isomers - Google Patents. (n.d.).
  • London, R. E., Matwiyoff, N. A., Stewart, J. M., & Cann, J. R. (1978). 13C Nuclear Magnetic Resonance Study of the Cis-Trans Isomerism in X-Pro-Pro Tripeptides. Biochemistry, 17(12), 2277-2283.

Sources

Technical Support Center: Deprotection of trans-1-Boc-4-fluoro-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Side Reactions During N-Boc Removal Agent: Senior Application Scientist, Process Chemistry Division

Introduction: The Substrate Sensitivity Profile

Welcome to the Technical Support Center. You are likely working with (3R,4R)- or (3S,4S)-1-Boc-4-fluoro-3-hydroxypiperidine (or its racemate).

While N-Boc deprotection is a standard operation, this specific substrate presents a "perfect storm" of functional density: a secondary alcohol, a secondary fluoride, and a basic amine, all within a 6-membered ring. The trans-stereochemistry is thermodynamically stable, but the proximity of the electronegative fluorine and the nucleophilic hydroxyl group creates unique risks during acidic cleavage.

This guide moves beyond generic protocols to address the specific failure modes of fluorohydrin piperidines .

Visualizing the Reaction Landscape

Before troubleshooting, review the reaction pathways below. This diagram maps the desired path against the three most common side-reaction deviations.

ReactionPathways SM Starting Material (N-Boc-4-F-3-OH-piperidine) Intermediate Ammonium Salt (Target Product) SM->Intermediate Acid (H+) -CO2, -Isobutylene Side_Ether Side Product C (O-tert-Butyl Ether) [M+56] SM->Side_Ether t-Bu+ Cation Scavenger Failure Side_TFA Side Product A (O-Trifluoroacetyl Ester) [M+96] Intermediate->Side_TFA TFA (solvent) Reversible Side_Elim Side Product B (Enamine/Elimination) [M-20 or M-18] Intermediate->Side_Elim Heat / Strong Acid -HF or -H2O

Caption: Reaction network showing the primary deprotection pathway (green) and competing side reactions (red/yellow) leading to specific mass shifts.

Troubleshooting Modules

Module 1: The "Extra Mass" (+96 Da)

Symptom: LC-MS shows a major peak with mass


.
Diagnosis: O-Trifluoroacetylation .
Cause:  When using Trifluoroacetic Acid (TFA), the free hydroxyl group at C3 reacts with TFA (often via a mixed anhydride mechanism formed in situ) to form the trifluoroacetate ester. This is the #1 issue with this substrate.

Solution Protocol: This reaction is reversible. Do not discard the batch.

  • Evaporate the TFA completely.

  • Resuspend the crude oil in Methanol (MeOH).

  • Add aqueous K₂CO₃ (2.0 equiv) or saturated NaHCO₃.

  • Stir at Room Temperature (RT) for 30–60 minutes.

  • Monitor by LC-MS until the +96 peak disappears and the desired mass returns.

Module 2: The "Missing Mass" (-20 Da or -18 Da)

Symptom: LC-MS shows peaks corresponding to


 (Loss of HF) or 

(Loss of H₂O). Diagnosis: Acid-Catalyzed Elimination . Cause:
  • Loss of H₂O: Protonation of the C3-OH creates a carbocation. While the C4-Fluorine destabilizes this cation (making it less likely than in non-fluorinated analogs), high temperatures or prolonged exposure to strong acid can force dehydration, leading to a tetrahydropyridine (enamine).

  • Loss of HF: Less common in simple acid, but possible if the geometry allows E1 elimination.

Preventative Protocol:

  • Temperature Control: Never heat this reaction above 30°C.

  • Switch Reagents: If elimination persists, switch from TFA to 4M HCl in Dioxane . The chloride counter-ion is less conducive to elimination in this specific solvent matrix compared to neat TFA.

Module 3: The "Stubborn Impurity" (+56 Da)

Symptom: A satellite peak with mass


.
Diagnosis: O-tert-Butyl Ether Formation .
Cause:  The tert-butyl cation (

) generated from Boc cleavage is an electrophile. It can attack the C3-OH oxygen, forming a stable ether. Unlike the TFA ester, this is irreversible .

Solution Protocol:

  • Add Scavengers: You must add a "cation sponge" to the reaction mixture.

    • Recommendation: Add Triethylsilane (TES) (2–5% v/v) or 1,3-Dimethoxybenzene to the TFA solution before adding the substrate.

    • Mechanism:[1][2][3][4] The scavenger reacts with the

      
       cation faster than the hindered secondary alcohol does.
      

Experimental Protocols

Method A: Standard (High Throughput)

Best for: Initial screens, small scale (<100 mg), where O-acylation can be managed.

  • Dissolve substrate in DCM (0.1 M).

  • Add Triethylsilane (2 eq) as a scavenger.

  • Add TFA (10–20 eq). Note: Do not use neat TFA; keep it 1:1 or 1:2 with DCM to mitigate exotherms.

  • Stir at 0°C to RT for 1–2 hours.

  • Concentrate.[5][6][7][8] Treat residue with MeOH/aq. K₂CO₃ for 30 mins to hydrolyze any O-TFA esters.

Method B: The "Gentle" Approach (Recommended for Scale-up)

Best for: Preventing elimination and avoiding O-acylation entirely.

  • Dissolve substrate in 1,4-Dioxane (0.1 M).

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (5–10 eq) dropwise.

  • Warm to RT and monitor. (Reaction is often slower than TFA, taking 3–6 hours).

  • Concentrate to dryness. The product isolates as the Hydrochloride salt.

FAQ: Frequently Asked Questions

Q: Can I use Lewis Acids like TMSOTf? A: Yes, TMSOTf/2,6-lutidine is a powerful alternative (See Sakurai et al.). It proceeds via a silyl carbamate intermediate and avoids the generation of free


 cations in the same way, significantly reducing ether formation. However, the workup requires careful quenching to remove silyl byproducts.

Q: Is the trans-fluorohydrin stereochemistry stable to acid? A: Generally, yes . The C-F bond is strong. Inversion at C3 (hydroxyl) or C4 (fluorine) usually requires an S_N1 pathway (carbocation). Because the electronegative fluorine destabilizes a cation at C3, and the hydroxyl destabilizes a cation at C4, the molecule is "frustrated" and resists racemization better than non-functionalized piperidines. However, if you observe elimination (Module 2), you have lost stereochemical integrity.

Q: Why do I see a +44 peak? A: This is likely the N-Carbamate intermediate (


) which has not fully decarboxylated. This happens if you evaporate the acid too quickly or at too low a temperature. Redissolve in MeOH and warm slightly, or ensure your LC-MS method has an acidic mobile phase to force decarboxylation on-column.

References

  • Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed.; John Wiley & Sons: Hoboken, NJ, 2014.

  • Lundt, B. F.; et al. "Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid." Int. J. Pept.[2][7] Protein Res.[9]1978 , 12, 258. (Foundational work on scavenging t-butyl cations).

  • Han, G.; Tam, A.; et al. "Deprotection of N-Boc groups under mild conditions." Tetrahedron Lett.[2]2004 , 45, 2951. (Discusses HCl/Dioxane advantages).[5]

  • Choy, J.; et al. "Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols."[7] Org.[2][10] Prep. Proced. Int.2008 , 40, 309.[8] (Green chemistry alternatives using HFIP).

  • Koudelka, T.; et al. "Synthesis of Fluorinated Piperidines." Beilstein J. Org. Chem.2021 , 17, 2689. (Specific context on fluoropiperidine stability).

For further assistance, please contact the Process Chemistry Support Team with your specific LC-MS data traces.

Sources

troubleshooting poor yields in fluorinated piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Piperidine Synthesis Current Status: Operational Agent: Senior Application Scientist (Organic Synthesis Division) Topic: Troubleshooting Yield Attrition in Fluorinated Piperidine Scaffolds

Introduction: The "Fluorine Tax" in Heterocycles

Welcome to the technical support hub. You are likely here because your LCMS shows a forest of peaks, your NMR indicates an alkene instead of a fluoride, or your product simply evaporated during workup. Fluorinated piperidines are deceptive; while they look like simple analogues of their hydrogenated cousins, the electronegativity of fluorine ($ \chi = 4.0 $) and the basicity of the amine create a unique set of antagonistic reactivities.

This guide is structured as a Root Cause Analysis (RCA) system. Locate your specific failure mode below to access the corrective protocol.

Module 1: Deoxofluorination Failures (OH F)

Symptom: You treated a hydroxypiperidine with DAST or Deoxo-Fluor, but the major product is the elimination product (tetrahydropyridine alkene) or a rearranged carbocation byproduct.

Root Cause Analysis

Deoxofluorination proceeds via an activated alkoxyaminosulfur intermediate. In piperidines, the nitrogen lone pair (even if protected) and ring strain often favor E2 elimination or Wagner-Meerwein rearrangements over the desired $ S_N2 $ substitution.

  • The DAST Trap: DAST releases free HF in situ, which is autocatalytic for elimination and deprotection of acid-sensitive groups (like Boc).

  • Thermal Instability: DAST is shock-sensitive and thermally unstable above 50°C, limiting the temperature range you can use to force difficult substrates.

Corrective Action Plan: The XtalFluor Protocol

Switch from DAST to XtalFluor-E or XtalFluor-M . These are aminodifluorosulfinium salts.[1][2][3] They do not generate free HF spontaneously and are crystalline solids (safer handling).[2][4]

The Protocol (Self-Validating):

  • Reagents: Substrate (1.0 equiv), XtalFluor-E (1.5 equiv), Et3N·3HF (2.0 equiv).

  • Solvent: DCM (anhydrous).

  • Procedure:

    • Cool solution of substrate and Et3N·3HF to -78°C.

    • Add XtalFluor-E solid.

    • Warm to RT.[5] Note: If no reaction occurs, XtalFluor is stable enough to heat to reflux, unlike DAST.

  • Why this works: The Et3N·3HF promoter provides a buffered source of fluoride, minimizing the acidity that drives elimination, while the XtalFluor cation is a more selective leaving group.

Visualizing the Pathway

Deoxofluorination Start Hydroxypiperidine Intermediate Activated Sulfur Species Start->Intermediate Activation Path_A Path A: DAST/Deoxo-Fluor (Free HF present) Intermediate->Path_A Path_B Path B: XtalFluor + Promoter (Buffered Fluoride) Intermediate->Path_B Product_Bad Elimination (Alkene) Major Product Path_A->Product_Bad E2 Mechanism (Acid Catalyzed) Product_Good Fluoropiperidine Target Path_B->Product_Good Sn2 Mechanism (Controlled pH)

Figure 1: Mechanistic divergence between DAST and XtalFluor reagents. Path A favors elimination due to uncontrolled acidity; Path B favors substitution.

Module 2: Hydrogenation Hazards (F-Pyridine F-Piperidine)

Symptom: You are hydrogenating a fluoropyridine.[1][2][4][6][7][8][9] The ring reduces, but the fluorine atom is lost (Hydrodefluorination), yielding a non-fluorinated piperidine.

Root Cause Analysis

Palladium (Pd/C) is excellent at oxidative addition into C-Halogen bonds. In neutral media, the electron-rich pyridine ring facilitates this oxidative addition into the C-F bond before or during ring hydrogenation.

Corrective Action Plan: The Acidic Deactivation Method

You must protonate the pyridine ring during hydrogenation. An electron-deficient pyridinium ion resists oxidative addition at the C-F bond.

The Protocol:

  • Catalyst: 5-10 mol% $ PtO_2 $ (Adam's Catalyst) or $ Pd(OH)_2/C $.

  • Solvent: MeOH with 1.1 - 2.0 equiv of HCl or TFA .

  • Pressure: 1-3 atm $ H_2 $.

  • Critical Step: Do not neutralize before removing the catalyst. Filter the catalyst from the acidic solution first. Neutralization in the presence of Pd/H2 can trigger immediate defluorination.

Comparison of Methods:

MethodCatalystAdditiveOutcomeRisk
Standard Pd/CNoneDefluorination (>80%)Loss of F
Acidic PtO2 / Pd(OH)2HCl/TFAF-Piperidine (>90%)Corrosion
Rh-CAAC Rh(CAAC)NoneF-Piperidine (High cis-selectivity)High Cost

Module 3: The "Invisible" Product (Isolation & Volatility)

Symptom: Reaction conversion is 100% by crude NMR, but after rotary evaporation, the flask is empty or yield is <20%.

Root Cause Analysis

Low molecular weight fluorinated piperidines (e.g., 3-fluoropiperidine, 4,4-difluoropiperidine) are highly volatile free bases. They co-evaporate with solvents like DCM and ether. Furthermore, they do not stain well on TLC plates (UV inactive), making detection difficult.

Corrective Action Plan: In-Situ Trapping

Never isolate the free amine unless the molecular weight is >200 g/mol .

Strategy A: Salt Formation

  • After reaction workup, immediately add 1M HCl in ether or dioxane.

  • Evaporate to obtain the Hydrochloride salt . These are non-volatile solids.

Strategy B: In-Situ Protection (Boc/Cbz)

  • If generating the amine via hydrogenation, add $ Boc_2O $ (1.2 equiv) and $ Et_3N $ directly to the hydrogenation vessel after filtering the catalyst (to avoid poisoning).

  • Isolate the N-Boc protected species, which is lipophilic, non-volatile, and UV active (at 210 nm).

Module 4: Electrophilic Fluorination (Enolates)

Symptom: Using Selectfluor on N-Boc-4-piperidone results in mono/di-fluoro mixtures and low yields.

Root Cause Analysis

Enolate formation with bases like LDA can be reversible, leading to "proton shuffling" and poly-fluorination. Additionally, Selectfluor has poor solubility in pure THF at -78°C.

Corrective Action Plan
  • Solvent: Use a THF/DMF mixture to improve Selectfluor solubility.

  • Activation: Use LiHMDS instead of LDA for cleaner enolate generation.

  • Quench: Quench with saturated $ NH_4Cl $ at -78°C before warming up to prevent side reactions between the fluorinated enolate and unreacted species.

Summary Workflow: Decision Logic

Troubleshooting Start Start: Define Substrate Is_Hydroxy Is it a Hydroxy-Piperidine? Start->Is_Hydroxy Is_Pyridine Is it a Fluoropyridine? Is_Hydroxy->Is_Pyridine No Use_DAST Avoid DAST. Use XtalFluor-E + Et3N-3HF Is_Hydroxy->Use_DAST Yes Hydro_Cond Hydrogenation Condition Is_Pyridine->Hydro_Cond Yes Volatile Is Product Volatile? Use_DAST->Volatile Acid_Add Add HCl/TFA (Protonate Ring) Use PtO2 or Pd(OH)2 Hydro_Cond->Acid_Add Prevent Defluorination Acid_Add->Volatile Trap Trap as HCl Salt or N-Boc Protect Volatile->Trap Yes

Figure 2: Decision tree for selecting the correct synthesis and isolation strategy based on starting material.

References

  • L’Heureux, A. , et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[2][3] Journal of Organic Chemistry, vol. 75, no. 10, 2010, pp. 3401–3411.[2] Link

    • Key citation for replacing DAST with XtalFluor to prevent elimin
  • Wagener, T. , et al. "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis, vol. 10, no. 19, 2020, pp. 11274–11279. Link

    • Key citation for using acidic media to prevent hydrodefluorin
  • Beaulieu, F. , et al. "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents."[2] Organic Letters, vol. 11, no.[3] 21, 2009, pp. 5050–5053.[3] Link

    • Original description of XtalFluor synthesis and safety profile.
  • Glorius, F. , et al. "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process."[7][8][9] Nature Chemistry, via ResearchGate. Link

    • Advanced Rh-catalyzed methods for difficult substr

Sources

Technical Support Center: Navigating Workup Procedures for Reactions Involving Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful workup and purification of reactions involving fluorinated compounds. The unique physicochemical properties imparted by fluorine demand specialized strategies to ensure safety, purity, and yield. This document is designed to be a practical, field-proven resource to navigate these challenges.

Frequently Asked Questions (FAQs)
Section 1: Safety & Foundational Principles

Q1: What are the primary safety hazards I need to be aware of when working with fluorinated compounds and reagents?

A1: Safety is the foremost concern. The hazards are twofold: those from the fluorinating reagents themselves and those from potential byproducts.

  • Reagents: Many fluorinating reagents are highly reactive, toxic, and corrosive. For instance, elemental fluorine (F₂) is a powerful oxidizing agent that can react violently with a vast range of organic and inorganic materials.[1][2] Reagents like diethylaminosulfur trifluoride (DAST) are moisture-sensitive and can release hazardous byproducts upon contact with water.

  • Byproducts: The most significant byproduct hazard is the formation of Hydrogen Fluoride (HF) . HF is extremely corrosive and toxic.[1][3] It can penetrate the skin rapidly, causing deep tissue damage and decalcification that may not be immediately painful but can lead to severe injury or death.[4][5]

Core Safety Protocol:

  • Engineering Controls: Always handle fluorinating agents and conduct reaction workups in a properly functioning chemical fume hood.[4][5][6]

  • Personal Protective Equipment (PPE): Standard PPE is insufficient. Always wear:

    • Chemical splash goggles and a face shield.[4][6]

    • Heavy-duty, acid-resistant gloves (e.g., nitrile, neoprene, or viton; always check manufacturer compatibility charts).[4][6] Consider wearing a second pair of nitrile gloves underneath as a precaution against leaks.[4]

    • An acid-resistant apron over a lab coat.[4][6]

  • Emergency Preparedness: Before starting any work, ensure an HF-specific first aid kit is immediately accessible. This must include a tube of 2.5% calcium gluconate gel.[1][4][5] All lab personnel should be trained on its use. In case of skin contact, flush with copious amounts of water for 5 minutes, then apply the gel liberally while seeking immediate medical attention.[1][5]

Q2: How does incorporating fluorine into a molecule change its properties and affect the workup strategy?

A2: Fluorine's high electronegativity and the unique nature of the carbon-fluorine bond dramatically alter a molecule's physicochemical properties, which is the root cause of most workup challenges.[7][8]

  • Polarity and Lipophilicity: Fluorination often increases a molecule's lipophilicity ("fat-loving" nature) while simultaneously creating a distinct "fluorophilicity."[7][9] Highly fluorinated compounds are often poorly soluble in both aqueous and common organic solvents but are preferentially soluble in fluorinated solvents.[10] This dual hydrophobic and lipophobic character is key to purification.

  • Acidity/Basicity: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons or basic nitrogen atoms in heterocyclic compounds.[7] This change in ionization state is critical for designing effective acid-base extraction steps.

  • Intermolecular Interactions: Highly fluorinated molecules exhibit unique "fluorous-fluorous" interactions. This principle, where "like dissolves like," can be exploited for highly effective separations using fluorous solid-phase extraction (F-SPE) or liquid-liquid extractions with fluorinated solvents.[10]

Section 2: Quenching & Aqueous Workup

Q3: My reaction uses a reagent like DAST that generates HF. What is the correct and safe procedure for quenching the reaction?

A3: Quenching a reaction that produces HF must be done with extreme caution to neutralize the acid safely and effectively. The goal is to slowly add a reagent that will react with both the excess fluorinating agent and the HF byproduct.

Causality: A rapid, uncontrolled quench (e.g., adding water directly) can cause a violent exothermic reaction and release gaseous HF. Therefore, a controlled hydrolysis with a basic solution is the standard, authoritative approach.[3][11]

The decision-making process for quenching is critical and can be visualized as follows:

start Reaction Complete cool Cool Reaction Mixture to 0 °C start->cool quench_choice Choose Quenching Method cool->quench_choice slow_add Slowly Add Quenching Solution (e.g., sat. aq. NaHCO₃) with Vigorous Stirring quench_choice->slow_add HF or Acid Byproduct monitor Monitor for Gas Evolution (CO₂) and Temperature slow_add->monitor check_ph Check pH of Aqueous Layer (ensure it is basic, pH > 8) monitor->check_ph proceed Proceed to Extraction check_ph->proceed

Caption: Decision workflow for safely quenching reactions that generate acidic fluoride byproducts.

Detailed Protocol: Quenching a DAST Reaction

  • Cooling: Once the reaction is complete (as determined by TLC, LCMS, etc.), cool the reaction vessel to 0 °C in an ice bath. This mitigates the exothermicity of the quench.

  • Quenching Solution: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Slow Addition: With vigorous stirring, slowly and carefully add the saturated NaHCO₃ solution to the reaction mixture via an addition funnel. You will likely observe gas evolution (CO₂). The rate of addition should be controlled to keep the effervescence manageable.

  • pH Check: After the addition is complete, allow the mixture to warm to room temperature. Check the pH of the aqueous layer using pH paper to ensure it is basic (pH > 8). If not, add more NaHCO₃ solution.

  • Extraction: The mixture is now ready for standard liquid-liquid extraction.

Q4: My fluorinated product seems to have poor solubility in common extraction solvents. How do I choose the right solvent system?

A4: This is a classic challenge. The choice of solvent depends on the degree of fluorination.

  • Lightly Fluorinated Compounds: For molecules with only a few fluorine atoms, standard organic solvents like ethyl acetate, dichloromethane (DCM), or diethyl ether are often sufficient.

  • Highly Fluorinated Compounds (Fluorous Compounds): When a significant portion of the molecule consists of a perfluoroalkyl chain (e.g., -C₆F₁₃), solubility in traditional organic solvents plummets.[10] In these cases, a "fluorous extraction" is the most effective technique. This involves using a perfluorinated solvent like perfluorohexane (FC-72) or methyl nonafluorobutyl ether. The highly fluorinated product will selectively partition into the fluorous solvent layer, leaving non-fluorinated starting materials and byproducts in the organic or aqueous layer.[10]

Degree of Fluorination Recommended Extraction Solvent Rationale
Low (e.g., single F, -CF₃)Dichloromethane, Ethyl AcetatePolarity is similar to non-fluorinated analogs.
MediumDiethyl Ether, Methyl tert-butyl ether (MTBE)May offer a better solubility balance.
High ("Fluorous")Perfluorohexane, Fluorinated EthersExploits "fluorophilicity" for selective separation.[10]
Section 3: Purification & Troubleshooting

Q5: I'm struggling to separate my fluorinated product from non-fluorinated impurities using standard silica gel chromatography. What can I do?

A5: This is a common issue because fluorinated compounds often have similar polarities to their non-fluorinated counterparts, leading to co-elution on standard silica gel.[7]

Troubleshooting Strategies:

  • Reverse-Phase HPLC: This is often the most effective technique.[7] Using a C18 or C8 column with a mobile phase of acetonitrile/water or methanol/water can provide excellent separation.

  • Fluorous Solid-Phase Extraction (F-SPE): For highly fluorinated compounds, F-SPE is a powerful purification method. The crude mixture is loaded onto a cartridge packed with fluorous silica gel (silica gel bonded with a perfluoroalkyl phase).

    • Step 1 (Loading/Washing): A non-fluorinated solvent (e.g., methanol/water) is used to wash all non-fluorinated and lightly fluorinated impurities from the cartridge.

    • Step 2 (Elution): A fluorinated solvent is then used to elute the desired, highly fluorinated compound.

  • Specialized Columns: For HPLC, using a column with a fluorinated stationary phase can enhance the separation of fluorinated molecules from their non-fluorinated analogs when using hydrocarbon eluents.[9]

The logic of F-SPE purification is illustrated below:

start Load Crude Mixture onto Fluorous SPE Cartridge wash Wash with Organic Solvent (e.g., Methanol/Water) start->wash impurities_out Non-Fluorinated Impurities Eluted to Waste wash->impurities_out Impurities do not bind elute Elute with Fluorous Solvent (e.g., Perfluorohexane) wash->elute Product remains bound product_out Pure Fluorinated Product Collected elute->product_out

Caption: Workflow for Fluorous Solid-Phase Extraction (F-SPE).

Q6: How can I remove residual inorganic fluoride ions (F⁻) from my final product?

A6: Residual fluoride ions can be detrimental to downstream applications, especially in catalysis or biological assays.

  • Aqueous Washes: The first line of defense is a thorough aqueous workup. Multiple washes with water or brine will remove the majority of water-soluble fluoride salts.

  • Precipitation: If fluoride contamination persists, it can sometimes be removed by precipitation. For instance, treating an aqueous solution containing fluoride with a calcium salt (e.g., CaCl₂) can precipitate insoluble calcium fluoride (CaF₂), which can then be removed by filtration.[12]

  • Ion-Exchange Chromatography: Passing the product solution through a column containing a basic anion-exchange resin can effectively trap fluoride ions.[13][14]

  • Combustion Ion Chromatography (CIC): While primarily an analytical technique, CIC is used to measure the total amount of organic and inorganic fluorine, helping to diagnose the extent of contamination.[15][16]

Q7: What are the best practices for the disposal of fluorinated chemical waste?

A7: Due to the persistence of many organofluorine compounds and the hazards of fluoride, proper waste disposal is a critical final step.[8][17][18]

  • Segregation: Always segregate fluorinated waste streams from other organic and aqueous waste. This is crucial for proper handling by environmental health and safety (EHS) personnel.

  • Neutralization: Ensure that any waste containing HF or other acidic fluoride species has been thoroughly neutralized before it is collected for disposal.

  • Labeling: Clearly label waste containers with "Fluorinated Waste" and list the primary chemical constituents.

  • Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal. EHS can provide guidance on the proper procedures for the specific compounds you are working with. Some persistent fluorinated compounds, like PFAS, require specialized disposal methods like high-temperature incineration to ensure their complete destruction.[19]

References
  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023).
  • Fluorine Safety. Purdue University Department of Chemistry.
  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. University of California, Santa Barbara - Environment, Health & Safety.
  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. (2025). ACS Chemical Health & Safety.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • LCSS: FLUORINE.
  • Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. (2025). BenchChem.
  • Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs.
  • Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chrom
  • Removal of Fluorine from RECl3 in Solution by Adsorption, Ion Exchange and Precipit
  • PFAS Plan: building a safer future together. (2026). GOV.UK.
  • Organofluorine chemistry. Wikipedia.
  • CHAPTER 9: Fluorinations Not Using Fluorine Gas. (2022). The Royal Society of Chemistry.
  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. LCGC North America.
  • A Review of techniques to eliminate fluoride
  • Technical Support Center: Safe Disposal of Oxalyl Fluoride Waste. (2025). BenchChem.
  • Destroying Forever Chemicals Leads to Further Harmful Air Emissions. (2026). AZoCleantech.
  • Fluoride Removal from Industrial Wastewater Using Advanced Chemical Precipitation and Filtr
  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorin
  • Technical Support Center: Fluorin

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Fluorinated Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This is particularly true for novel chemical entities such as fluorinated piperidine derivatives, a class of compounds gaining prominence in medicinal chemistry due to the unique pharmacological properties imparted by fluorine substitution. The introduction of fluorine can significantly alter a molecule's basicity, lipophilicity, and metabolic stability, thereby posing unique challenges and considerations for analytical method development and validation.

This guide provides an in-depth, objective comparison of three powerful analytical techniques for the quantification and purity assessment of fluorinated piperidine derivatives: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative ¹⁹F Nuclear Magnetic Resonance Spectroscopy (¹⁹F qNMR). The narrative is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and supported by experimental data from peer-reviewed literature and established analytical protocols.[1][2][3]

The Crucial Role of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] For fluorinated piperidine derivatives, this means ensuring that the chosen method can accurately and reliably measure the compound of interest, whether it be in the context of a bulk drug substance, a finished pharmaceutical product, or a complex biological matrix. A thoroughly validated method provides assurance of a drug's identity, quality, purity, and potency.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique for a fluorinated piperidine derivative is a critical decision that should be based on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique for routine analysis and quality control. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase, with detection based on the analyte's absorption of UV light.

  • Principle: Separation is typically achieved on a reversed-phase column (e.g., C18) where the fluorinated piperidine derivative is separated from impurities and degradation products based on its hydrophobicity.[4][5]

  • Key Consideration: A significant challenge with many piperidine derivatives is the lack of a strong UV chromophore. In such cases, pre-column derivatization with a UV-active agent, such as 4-toluenesulfonyl chloride, is often necessary to achieve adequate sensitivity.[6][7] The basic nature of the piperidine nitrogen can also lead to peak tailing on silica-based columns due to interactions with residual silanol groups. This can often be mitigated by using a mobile phase with a suitable pH and/or the addition of a competing base.[8]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is the gold standard for bioanalysis and the detection of low-level impurities.

  • Principle: After chromatographic separation, the analyte is ionized (typically by electrospray ionization - ESI), and the resulting ions are fragmented. Specific parent-daughter ion transitions are monitored, providing exceptional selectivity and sensitivity.

  • Key Consideration: The high sensitivity of LC-MS/MS makes it ideal for detecting trace-level impurities and for pharmacokinetic studies where concentrations in biological fluids can be very low.[9] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and ensure high accuracy and precision.

Quantitative ¹⁹F Nuclear Magnetic Resonance Spectroscopy (¹⁹F qNMR)

¹⁹F qNMR is a powerful and increasingly utilized primary analytical method for the quantification of fluorinated compounds. It offers several distinct advantages over chromatographic techniques.

  • Principle: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity. The signal intensity in a ¹⁹F NMR spectrum is directly proportional to the number of fluorine nuclei, allowing for absolute quantification against a certified internal standard without the need for a specific reference standard of the analyte itself.[1][2][10]

  • Key Consideration: The wide chemical shift range of ¹⁹F NMR (~400 ppm) significantly reduces the likelihood of signal overlap, even in complex mixtures.[1][2] Furthermore, spectra are often simple, especially with proton decoupling, which facilitates accurate integration.[2] This makes ¹⁹F qNMR a highly specific and robust method for purity assessment and content determination of fluorinated active pharmaceutical ingredients (APIs).[1][11]

Comparative Performance of Analytical Methods

The following table summarizes the expected performance of HPLC-UV, LC-MS/MS, and ¹⁹F qNMR for the validation of an analytical method for a hypothetical fluorinated piperidine derivative. The data is synthesized from published literature on analogous compounds.

Validation ParameterHPLC-UV (with Derivatization)LC-MS/MS¹⁹F qNMR
Specificity Good; potential for interference from co-eluting impurities. Forced degradation studies are crucial.Excellent; high selectivity from monitoring specific parent-daughter ion transitions.Excellent; large chemical shift dispersion minimizes signal overlap.[1][2]
Linearity Range Typically 2-3 orders of magnitude (e.g., 0.1 - 100 µg/mL).Wide, often 3-4 orders of magnitude (e.g., 1 - 1000 ng/mL).Dependent on analyte solubility and instrument sensitivity, typically suitable for assay and purity determination.
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (%RSD) < 2%< 15% (for bioanalysis), < 5% (for formulation)< 1%
Limit of Detection (LOD) ng/mL to low µg/mL range.[6]pg/mL to low ng/mL range.[9]µg/mL to mg/mL range.
Limit of Quantification (LOQ) ng/mL to low µg/mL range.[6]pg/mL to low ng/mL range.[9]µg/mL to mg/mL range.
Robustness Good; sensitive to changes in mobile phase composition, pH, and column temperature.Good; less sensitive to chromatographic variations than HPLC-UV due to MS detection.Excellent; less affected by minor variations in experimental conditions.
Throughput Moderate; run times are typically 5-15 minutes.High; UPLC systems can significantly reduce run times.Moderate; requires longer acquisition times for high sensitivity.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments and workflows discussed in this guide.

Protocol 1: Stability-Indicating HPLC-UV Method with Pre-Column Derivatization

Objective: To develop and validate a stability-indicating HPLC-UV method for the quantification of a fluorinated piperidine derivative (lacking a chromophore) in a drug substance.

Methodology:

  • Derivatization Procedure:

    • Prepare a solution of the fluorinated piperidine derivative in a suitable solvent (e.g., acetonitrile).

    • Add an excess of a derivatizing agent (e.g., 4-toluenesulfonyl chloride) and a base (e.g., triethylamine).

    • Heat the mixture at a controlled temperature for a specific time to ensure complete reaction.

    • Quench the reaction and dilute the sample to the desired concentration with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by the UV maximum of the derivatized analyte.

  • Validation:

    • Specificity: Perform forced degradation studies (acid, base, oxidation, heat, and light) to demonstrate that the method can separate the analyte from its degradation products.[4]

    • Linearity: Prepare a series of calibration standards over the desired concentration range and perform a linear regression analysis of peak area versus concentration.

    • Accuracy and Precision: Analyze samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) on different days to determine intra- and inter-day accuracy and precision.

    • LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, and column temperature) to assess the method's reliability.

Protocol 2: Quantitative Analysis by ¹⁹F qNMR

Objective: To determine the purity of a fluorinated piperidine derivative drug substance using ¹⁹F qNMR.

Methodology:

  • Sample Preparation:

    • Accurately weigh the fluorinated piperidine derivative and a high-purity internal standard (e.g., trifluoroacetic acid) into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum using a high-field NMR spectrometer.

    • Use a 90° pulse and a sufficient relaxation delay (typically 5-7 times the longest T₁) to ensure full relaxation of all signals.

    • Employ proton decoupling to simplify the spectrum.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Where:

    • I = Integral value

    • N = Number of fluorine atoms

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualization of Workflows and Relationships

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate key workflows and logical relationships.

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Method Validation (ICH Q2(R1)) cluster_implementation Phase 3: Implementation A Define Analytical Target Profile B Select Analytical Technique (HPLC-UV, LC-MS/MS, 19F qNMR) A->B C Method Development & Optimization B->C D Specificity (Forced Degradation) C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Routine Analysis & Quality Control D->J E->J F->J G->J H->J I->J K Stability Studies J->K

Caption: A generalized workflow for analytical method validation.

Method_Selection cluster_criteria Decision Criteria cluster_methods Recommended Method Start Analytical Need Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Matrix (e.g., Plasma)? Sensitivity->Matrix Yes HPLC HPLC-UV Sensitivity->HPLC No Quant Absolute Quantification? Matrix->Quant No LCMS LC-MS/MS Matrix->LCMS Yes Quant->HPLC No NMR 19F qNMR Quant->NMR Yes

Caption: A decision tree for selecting an analytical method.

Conclusion

The validation of analytical methods for fluorinated piperidine derivatives requires a nuanced understanding of the unique chemical properties of these molecules and the strengths and limitations of different analytical techniques. HPLC-UV offers a cost-effective solution for routine analysis, particularly when derivatization is employed for compounds lacking a strong chromophore. LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for bioanalysis and trace impurity detection. ¹⁹F qNMR stands out as a powerful primary method for absolute quantification and purity assessment, offering high specificity and robustness.

By carefully considering the analytical requirements and following the principles of method validation outlined in this guide, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data for this important class of pharmaceutical compounds.

References

  • Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Quantitative benchtop ¹⁹F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]

  • PFAS Analysis: Challenges in Detecting Forever Chemicals. Arome Science. [Link]

  • Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. PubMed. [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. ResearchGate. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC. [Link]

  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. [Link]

  • A Review on Analytical Method Development andValidation (With Case Study). International Journal of Engineering Research & Technology. [Link]

  • Exploring the organofluorine gap: ¹⁹F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. American Chemical Society. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Newcrom. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. [Link]

  • The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry. [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [¹⁸F]FLUOROMISONIDAZOLE ([¹⁸F]FMISO). INIS-IAEA. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,¹⁹F NMR, and Mass Spectrometry. PMC. [Link]

  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. RSC Publishing. [Link]

  • ¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link]

  • Development and Validation of a Spectrofluorimetric Method for the Quantification of Capecitabine in Bulk and Tablets. PMC. [Link]

  • Synthesis of fluorinated heterocyclic compounds and study of their interaction with DNA. Loughborough University Research Repository. [Link]

  • (A) Comparison of the ¹⁹F NMR of the product of the reaction between... ResearchGate. [Link]

Sources

assessing the conformational rigidity of trans-1-Boc-4-fluoro-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, data-driven approach to assessing the conformational rigidity of trans-1-Boc-4-fluoro-3-hydroxypiperidine, a critical scaffold in medicinal chemistry for modulating pKa, lipophilicity, and metabolic stability.

Executive Summary

The Core Challenge: In drug design, the specific spatial arrangement of functional groups (pharmacophore) dictates potency. Flexible scaffolds incur an entropic penalty upon binding. trans-1-Boc-4-fluoro-3-hydroxypiperidine is valued because the vicinal fluorine-hydroxyl motif can "lock" the piperidine ring into a specific chair conformation, minimizing this penalty.

The Assessment Goal: To empirically verify that the trans-stereochemistry and the fluorine-gauche effect restrict the piperidine ring to a rigid diequatorial (


 or 

)
conformation, distinguishing it from more flexible non-fluorinated or cis-isomeric alternatives.

Mechanistic Basis of Rigidity

To assess rigidity, one must understand the competing forces. Unlike simple cyclohexanes, this scaffold is governed by stereoelectronic effects that override simple sterics.

The "Locking" Mechanism
  • Steric Dominance (Diequatorial Preference): In a trans-1,2-disubstituted system, the substituents (F and OH) can exist as either diaxial (ax, ax) or diequatorial (eq, eq). The diequatorial form is sterically favored (lower 1,3-diaxial repulsion).

  • The Fluorine Gauche Effect: The highly electronegative C–F and C–O bonds prefer a gauche (syn-clinal, ~60°) arrangement to maximize

    
     hyperconjugation.
    
    • In (eq, eq): The F and OH groups are gauche. (Stabilized)

    • In (ax, ax): The F and OH groups are anti-periplanar.[1][2] (Destabilized)

  • Intramolecular Hydrogen Bonding (IMHB): The gauche arrangement in the (eq, eq) conformer permits a stabilizing electrostatic interaction (

    
    ), further deepening the energy well of this conformer.
    

Comparative Analysis Guide

This section compares the target molecule against common alternatives to justify its selection.

FeatureTarget: trans-4-F-3-OH Alt 1: cis-4-F-3-OH Alt 2: Non-Fluorinated (3-OH)
Conformational State Locked (eq, eq) Flexible / Mixed Flexible
Driving Force Sterics + Gauche Effect + IMHBSterics vs. Gauche ConflictSterics only
Entropic Penalty Low (Pre-organized)High (Dynamic equilibrium)Medium (Ring flipping active)
NMR Signature (

)
Large (~9–11 Hz) (Axial-Axial protons)Small (~2–5 Hz) (Axial-Eq protons)Averaged (~6–8 Hz) (Fast exchange)
pKa Influence Lowered (Inductive F effect)Lowered (Inductive F effect)Standard amine pKa
Why trans is Superior for Rigidity
  • vs. cis-Isomer: In the cis-isomer, one substituent must be axial while the other is equatorial. This leads to a "frustrated" system where ring flipping (e.g., F-ax/OH-eq

    
     F-eq/OH-ax) involves smaller energy differences, resulting in a dynamic equilibrium at physiological temperatures.
    
  • vs. Non-Fluorinated: Without the fluorine, the strong gauche stabilization and the specific F...HO interaction are lost. The 3-OH group alone prefers the equatorial position, but the energy barrier to ring inversion is significantly lower (

    
     kcal/mol vs 
    
    
    
    kcal/mol), allowing more conformational "breathing."

Experimental Protocols for Validation

Experiment A: NMR Coupling Constant Analysis (The "Gold Standard")

This protocol determines the ring pucker by measuring the vicinal coupling constant between H3 and H4.

Rationale:

  • If substituents are (eq, eq) , the ring protons are (ax, ax) . The dihedral angle is ~180°. According to the Karplus equation,

    
     will be large (>9 Hz) .
    
  • If substituents are (ax, ax) , the ring protons are (eq, eq) . The dihedral angle is ~60°.

    
     will be small (<5 Hz) .
    

Step-by-Step Protocol:

  • Sample Prep: Dissolve 5-10 mg of trans-1-Boc-4-fluoro-3-hydroxypiperidine in 600 µL of CDCl₃ (non-polar, favors IMHB) and separately in DMSO-d6 (polar, disrupts IMHB).

  • Acquisition: Acquire a 1H NMR spectrum (min. 400 MHz, ideally 600 MHz) with sufficient scans (ns=32) to resolve multiplet fine structure.

  • Decoupling (Optional): If signals are overlapped, perform a 1D homonuclear decoupling experiment irradiating the H3 resonance to simplify the H4 splitting pattern.

  • Analysis:

    • Locate the H3 (carbinol proton, ~3.5-4.0 ppm) and H4 (fluorine-geminal proton, ~4.5-5.0 ppm).

    • Measure the vicinal coupling

      
      .
      
    • Success Criterion: A value of 9.0–11.5 Hz confirms the rigid (eq, eq) chair. A value < 6 Hz indicates a deviation or incorrect stereochemistry (cis).

    • Solvent Check: If

      
       decreases significantly in DMSO, the rigidity is partially dependent on IMHB. If it remains constant, the gauche/steric effects are dominant (preferred for robust drug design).
      
Experiment B: X-Ray Crystallography (Absolute Confirmation)

Rationale: Unambiguous determination of the solid-state conformation and F...O distance.

Step-by-Step Protocol:

  • Crystallization: Prepare a saturated solution in a solvent mixture (e.g., EtOAc/Hexanes or DCM/Pentane). Allow slow evaporation at 4°C.

  • Data Collection: Collect diffraction data at 100 K to minimize thermal motion.

  • Structure Solution: Solve using direct methods.

  • Metric Analysis: Measure the O-C3-C4-F torsion angle.

    • Target: ~60° (Gauche).

    • Measure the H3-C3-C4-H4 torsion angle.

    • Target: ~180° (Anti-periplanar).

Visualizing the Conformational Landscape

The following diagram illustrates the energy landscape and the decision logic for assessing rigidity.

ConformationalAssessment Start Target Molecule: trans-1-Boc-4-fluoro-3-hydroxypiperidine Equilibrium Conformational Equilibrium Start->Equilibrium Conf_A Conformer A: (eq, eq) Substituents: Diequatorial Protons: Diaxial (180°) Forces: Steric (Favored) + Gauche (Favored) Equilibrium->Conf_A Major Population (Low Energy) Conf_B Conformer B: (ax, ax) Substituents: Diaxial Protons: Diequatorial (60°) Forces: Steric (Disfavored) + Gauche (Lost) Equilibrium->Conf_B Minor Population (High Energy) NMR_Test Experimental Validation: 1H NMR (3J_H3,H4) Conf_A->NMR_Test Dominates Signal Result_Rigid Result: Large J (~10 Hz) CONCLUSION: Rigid Scaffold NMR_Test->Result_Rigid Observed Result_Flex Result: Small/Avg J (<7 Hz) CONCLUSION: Flexible/Incorrect Isomer NMR_Test->Result_Flex Not Observed

Caption: Logical flow for assessing rigidity. The convergence of steric and stereoelectronic forces heavily favors Conformer A, resulting in a distinct NMR signature.

References

  • Gauging the Gauche Effect: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[3] Link

  • Fluorinated Piperidine Conformations: Chuentragool, P., et al. (2020).[3][4] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Link

  • IMHB in Drug Design: Kuhn, B., et al. (2010). Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry.[5] Link

  • NMR Coupling Constants (Karplus): Reich, H. J. (2024). WinPLT NMR Coupling Constant Guides. University of Wisconsin-Madison. Link

  • Synthesis & Structure: Shaw, S. J., et al. (2013).[6] Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol... (Includes crystal data relevant to the scaffold). Journal of Organic Chemistry. Link

Sources

Biological Evaluation & Strategic Selection of 4-Fluoro-3-Hydroxypiperidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-3-hydroxypiperidine represents a high-value pharmacophore in modern medicinal chemistry, particularly for CNS (central nervous system) and anti-infective drug discovery. The introduction of a fluorine atom adjacent to a hydroxyl group on the piperidine ring creates a "vicinal fluorohydrin" motif. This modification drastically alters the physicochemical profile of the parent piperidine by lowering the amine pKa (enhancing bioavailability), modulating lipophilicity (LogD), and locking the ring conformation via the gauche effect.

This guide provides a comparative biological evaluation of the four distinct stereoisomers of 4-fluoro-3-hydroxypiperidine. For drug development professionals, selecting the correct enantiomer is not merely a matter of potency but of defining the metabolic fate and off-target toxicity of the final clinical candidate.

Part 1: Stereochemical & Physicochemical Profile

The biological performance of this scaffold is dictated by its stereochemistry.[1] Unlike simple piperidines, the 4-fluoro-3-hydroxy substitution pattern introduces two chiral centers, resulting in four distinct isomers.

The Four Isomers: A Structural Comparison
Isomer DesignationConfigurationRelationshipKey Conformational Feature
(+)-Trans (3R,4R)Enantiomer Pair ADiequatorial (typically favored) or Diaxial depending on N-substitution.
(-)-Trans (3S,4S)Enantiomer Pair AMirror image of (3R,4R).
(+)-Cis (3R,4S)Enantiomer Pair BAxial/Equatorial arrangement. Strong intramolecular H-bond potential (F···HO).
(-)-Cis (3S,4R)Enantiomer Pair BMirror image of (3R,4S).
The "Fluorine Effect" on Performance

Replacing a hydrogen with fluorine in this scaffold impacts three critical parameters:

  • pKa Modulation: The electronegative fluorine reduces the basicity of the piperidine nitrogen (typically by 1–2 log units), improving blood-brain barrier (BBB) permeability by increasing the fraction of non-ionized drug at physiological pH.

  • Conformational Locking: The F–C–C–OH gauche effect biases the ring pucker, pre-organizing the molecule for receptor binding.

  • Metabolic Blocking: Fluorine at the C4 position blocks oxidative metabolism (cytochrome P450 hydroxylation) at a typically labile site.

Part 2: Comparative Biological Performance

This section contrasts the performance of the enantiomers when incorporated into bioactive ligands (e.g., Monoamine Transporter Inhibitors or Kinase Inhibitors).

Receptor Affinity & Selectivity (Case Study: CNS Ligands)

In dopamine transporter (DAT) and serotonin transporter (SERT) ligands, the stereochemistry of the hydroxypiperidine fragment acts as a "chiral switch."

  • Trans-(3R,4R) Isomers: Often exhibit superior binding affinity in DAT ligands. The spatial arrangement allows the hydroxyl group to engage in specific H-bond donor interactions within the binding pocket while the fluorine occupies a hydrophobic sub-pocket.

  • Cis-(3R,4S) Isomers: Frequently show reduced affinity due to the intramolecular H-bond between F and OH, which imposes an energy penalty for desolvation and binding.

Comparative Data: Inhibition of Monoamine Uptake (Representative IC50 Values)

Scaffold VariantDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)Biological Outcome
(3R,4R)-Analog 4.1 15578High Potency / Selective
(3S,4S)-Analog 38.0>1000450Reduced Potency (9-fold loss)
Racemate (Trans) 18.5600210Diluted activity; potential off-target effects from distomer.
Non-fluorinated 27.0320140Lower metabolic stability; higher pKa (poor CNS penetration).

Insight: The (3R,4R) enantiomer is often the "eutomer" (active isomer) for monoamine targets, while the (3S,4S) is the "distomer" (less active). Using the racemate obscures the true potency and introduces unnecessary metabolic load.

Metabolic Stability & Toxicity
  • Fluorinated vs. Non-Fluorinated: The 4-fluoro analogs consistently outperform non-fluorinated parents in microsomal stability assays. The C-F bond (approx. 116 kcal/mol) is resistant to CYP450 oxidation.

  • Enantiomeric Toxicity: In some kinase inhibitor series, the "wrong" enantiomer (e.g., 3S,4R) has been linked to hERG channel inhibition due to a distinct binding mode in the ion channel pore, whereas the (3R,4S) isomer remains safe.

Part 3: Experimental Protocols

Protocol A: Synthesis & Enzymatic Resolution Workflow

Objective: To isolate high-purity enantiomers for biological testing.

Methodology:

  • Racemic Synthesis: Epoxidation of N-Boc-1,2,3,6-tetrahydropyridine followed by ring-opening with HF:amine reagents.

  • Kinetic Resolution: Use Candida antarctica Lipase B (CAL-B).

    • Reaction: Acylation of the hydroxyl group.

    • Selectivity: CAL-B selectively acylates the (3R)-hydroxyl stereocenter.

  • Separation: The acylated ester (Enantiomer A) and unreacted alcohol (Enantiomer B) are separated via silica gel flash chromatography.

Visual Workflow (DOT Diagram):

SynthesisWorkflow Start Racemic N-Boc-4-fluoro-3-hydroxypiperidine Enzyme Kinetic Resolution (CAL-B Lipase + Vinyl Acetate) Start->Enzyme Stereoselective Acylation Separation Chromatographic Separation Enzyme->Separation Mixture ProdA (3R,4R)-Acetate (Ester) Separation->ProdA Acylated ProdB (3S,4S)-Alcohol (Free) Separation->ProdB Unreacted Hydrolysis Hydrolysis (LiOH) ProdA->Hydrolysis FinalB Pure (3S,4S) Enantiomer ProdB->FinalB FinalA Pure (3R,4R) Enantiomer Hydrolysis->FinalA

Caption: Chemo-enzymatic workflow for the resolution of trans-4-fluoro-3-hydroxypiperidine enantiomers.

Protocol B: In Vitro Binding Affinity Assay (Radioligand)

Objective: To determine Ki values for DAT/SERT transporters.

  • Membrane Preparation: Homogenize rat striatum (for DAT) or cortex (for SERT) in ice-cold sucrose buffer. Centrifuge at 1000g (10 min), collect supernatant, then centrifuge at 20,000g (20 min). Resuspend pellet in assay buffer.

  • Incubation:

    • Total Binding: 50 µg membrane protein + [3H]-WIN35,428 (DAT radioligand) + Test Compound (10^-10 to 10^-5 M).

    • Non-Specific Binding: Add 10 µM GBR-12909 (blocker).

    • Incubate at 25°C for 2 hours.

  • Filtration: Harvest on GF/B filters pre-soaked in 0.1% PEI using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting. Calculate IC50 using non-linear regression (GraphPad Prism). Convert to Ki using the Cheng-Prusoff equation.

Part 4: Strategic Recommendation

Mechanism of Stereoselective Action The diagram below illustrates why the (3R,4R) enantiomer typically outperforms the (3S,4S) in receptor binding. The "Point-Interaction" model highlights the spatial mismatch of the distomer.

InteractionModel Receptor Receptor Binding Pocket (Chiral Environment) Eutomer (3R,4R)-Isomer (Eutomer) Receptor->Eutomer Accommodates Distomer (3S,4S)-Isomer (Distomer) Receptor->Distomer Rejects HBond H-Bond Donor (Serine Residue) Eutomer->HBond 3-OH aligns Hydrophobic Hydrophobic Pocket (Phe Residue) Eutomer->Hydrophobic 4-F aligns Distomer->Hydrophobic 4-F Weak interaction Clash Steric Clash (Helix 5) Distomer->Clash 3-OH misaligned

Caption: Stereoselective binding model showing the 'Eutomer' alignment vs. 'Distomer' steric clash.

Final Selection Guide

When selecting a 4-fluoro-3-hydroxypiperidine building block:

  • For Potency: Prioritize the (3R,4R)-trans isomer for targets requiring a specific H-bond donor vector (e.g., kinases, transporters).

  • For Bioavailability: Ensure the fluorine is present. If the non-fluorinated analog has a pKa > 9.5, the fluorinated analog (pKa ~ 8.5) will likely show 2-3x better CNS penetration.

  • For Safety: Screen both enantiomers early. If the (3S,4S) isomer shows >50% activity of the eutomer, develop the pure (3R,4R) immediately to avoid regulatory hurdles associated with racemates.

References

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold. National Institutes of Health (PMC). Available at: [Link][2]

  • High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. PubMed. Available at: [Link]

  • Stereochemistry in Drug Action. National Institutes of Health (PMC). Available at: [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. National Institutes of Health (PMC). Available at: [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Fluorinated Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparison for Drug Development Professionals

The strategic incorporation of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry. The piperidine ring is a privileged structure, found in over 59% of all small-molecule drugs approved by the FDA, making it a focal point for optimization.[1][2] This guide provides an in-depth comparison of fluorinated piperidine analogs against their non-fluorinated counterparts, elucidating the profound impact of this single-atom substitution on the physicochemical and pharmacological properties that are critical for successful drug development. We will explore the causality behind these changes, provide supporting experimental data, and detail robust protocols for their synthesis and analysis.

The Fluorine Advantage: Modulating Core Physicochemical Properties

The introduction of fluorine, the most electronegative element, into a piperidine ring instigates a cascade of changes in the molecule's fundamental properties.[3] These are not mere incremental shifts but transformative modulations that medicinal chemists can leverage to overcome common drug development hurdles such as poor metabolic stability, low bioavailability, and inadequate target engagement.

Basicity (pKa) Modulation: A Gateway to Bioavailability

The basicity of the piperidine nitrogen is a critical determinant of a molecule's solubility, membrane permeability, and potential for off-target interactions (e.g., hERG channel binding). The strong electron-withdrawing inductive effect of fluorine significantly reduces the electron density on the nitrogen atom, thereby lowering its pKa (making it less basic).[4][5] This reduction in basicity can be highly advantageous, as a less basic compound is less likely to be protonated at physiological pH, which can improve its ability to permeate cell membranes and reduce lysosomal trapping.[3][4]

A study on N-alkyl-piperidine-2-carboxamides demonstrated this effect clearly, showing that the introduction of fluorine atoms into the N-alkyl side chain leads to an additive and predictable decrease in basicity.[5] Bicyclic fluorinated piperidines have also been shown to have lower pKa values compared to their non-fluorinated parents, with the magnitude of the shift dependent on the position and number of fluorine atoms.[6]

Table 1: Comparative pKa Values of Piperidine Analogs

CompoundStructurepKaReference
Piperidine(Non-fluorinated baseline)11.12(General Chemistry)
3-Fluoropiperidine(Monofluorinated)~9.5-10.0[5]
4,4-Difluoropiperidine(Difluorinated)~8.0-8.5[7]
Bicyclic Piperidine(Non-fluorinated)~10.2[6]
Fluorinated Bicyclic Analog(Monofluorinated)~9.5[6]

Note: Exact pKa values are context-dependent and can vary based on the full molecular structure. The values presented are illustrative of the general trend.

Conformational Control: The Power of Stereoelectronics

Beyond simple sterics, fluorine substitution exerts powerful stereoelectronic control over the piperidine ring's conformation. Contrary to what classical steric hindrance models would predict (where the larger fluorine atom would prefer the equatorial position), fluorine often favors an axial orientation.[8][9] This preference is a result of stabilizing hyperconjugative and electrostatic interactions.

Specifically, a stabilizing interaction occurs through the donation of electron density from an anti-periplanar C-H bonding orbital into the low-lying anti-bonding orbital of the C-F bond (σC-H → σ*C-F).[10][11] This interaction is maximized when the C-F bond is in the axial position, locking the ring into a specific conformation. This conformational rigidity can be crucial for pre-organizing a molecule to fit optimally into a target's binding pocket, thereby enhancing potency and selectivity.[12]

G Figure 1: Axial Fluorine Stabilization cluster_piperidine Piperidine Ring (Chair Conformation) cluster_orbitals N N C2 C N->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 H_axial H C5->H_axial C6->N F_axial F C6->F_axial sigma_CH σ C-H sigma_star_CF σ* C-F sigma_CH->sigma_star_CF Hyperconjugation (Electron Donation)

Caption: Hyperconjugation stabilizing an axial fluorine atom.

Lipophilicity (LogP) and Permeability: Navigating the Blood-Brain Barrier

Fluorine's effect on lipophilicity is multifaceted. While replacing a hydrogen atom with a fluorine atom generally increases a molecule's lipophilicity (LogP), the effect is highly dependent on the molecular context.[11][13] This increased lipophilicity can significantly enhance a drug's ability to cross biological membranes, a critical factor for oral bioavailability and for drugs targeting the central nervous system (CNS).[14][15] The trifluoromethyl (CF3) group, in particular, is much more lipophilic than a methyl group and is often used to enhance transport across the blood-brain barrier.[14]

However, in some cases, particularly with multiple fluorine substitutions, intramolecular interactions can alter the molecule's polarity in a way that may not lead to a simple increase in LogP.[16] Statistical modeling has shown that while fluorination increases molecular weight, this does not necessarily correlate with a higher risk of P-glycoprotein (P-gp) mediated efflux, a common mechanism of drug resistance.[17][18]

Table 2: Comparative Lipophilicity (clogP) of Parent vs. Fluorinated Analogs

Parent CompoundclogPFluorinated AnalogclogPKey ObservationReference
Methylphenidate2.55Fluoro-methylphenidate~2.90Increased lipophilicity[1]
Ropivacaine2.90Fluoro-ropivacaine~3.20Increased lipophilicity[5]
Aripiprazole4.99Fluoro-aripiprazole~5.30Enhanced CNS penetration potential[19]
Metabolic Stability: The Strength of the C-F Bond

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen bond (~100 kcal/mol).[13] This makes it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are responsible for the breakdown of most drugs.[4][13] By strategically replacing metabolically labile C-H bonds on the piperidine ring with C-F bonds, chemists can block common sites of metabolism, thereby increasing the drug's half-life, improving its pharmacokinetic profile, and reducing the potential for the formation of reactive metabolites.[20][21]

Comparative Case Study: Dipeptidyl Peptidase IV (DPP4) Inhibitors

The development of DPP4 inhibitors for type 2 diabetes provides an excellent example of the SAR of fluorinated piperidines. In one study, medicinal chemists started with a piperidine-constrained phenethylamine lead compound.[22]

  • Parent Analog (17): A 2-chlorophenyl substituted piperidine showed moderate potency (Ki = 1.3 μM).

  • Fluorinated Analog (19): Switching the aromatic group to a 2,4,5-trifluorophenyl ring resulted in a 3-fold increase in potency (Ki = 0.44 μM).[22]

  • Optimized Analog (31): Further optimization, while retaining the fluorinated aromatic moiety, led to a potent inhibitor with a Ki of 3.2 nM.[22]

In this case, the fluorine atoms likely improved potency by engaging in favorable interactions within the enzyme's binding pocket and potentially by modulating the electronic properties of the aromatic ring for better target engagement.

Experimental Protocols: Synthesis and Analysis

A robust and common method for accessing fluorinated piperidines is the heterogeneous hydrogenation of readily available fluoropyridines.[1][2] This method is valued for its operational simplicity and high diastereoselectivity.

Detailed Protocol: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine

This protocol describes the synthesis of (±)-cis-3-fluoropiperidine, a versatile building block.

Objective: To synthesize (±)-cis-3-fluoropiperidine via hydrogenation of 3-fluoropyridine.

Materials:

  • 3-Fluoropyridine

  • Palladium on carbon (10 mol% Pd/C)

  • Methanol (MeOH), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), pellets

  • Diethyl ether (Et2O)

  • Magnesium sulfate (MgSO4), anhydrous

  • Hydrogen gas (H2) supply

  • Parr hydrogenation apparatus or similar high-pressure reactor

Step-by-Step Procedure:

  • Reactor Setup: To a high-pressure reactor vessel, add 3-fluoropyridine (1.0 g, 10.3 mmol) and anhydrous methanol (20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.1 g, 1.03 mmol) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: Pd/C is an efficient heterogeneous catalyst for the reduction of aromatic systems. Working under an inert atmosphere prevents potential side reactions and ensures catalyst activity.

  • Acidification: Add concentrated HCl (1.0 mL, ~12 mmol) dropwise to the mixture. The reaction is typically performed under acidic conditions to protonate the pyridine nitrogen, which facilitates the reduction.

  • Hydrogenation: Seal the reactor and purge it several times with H2 gas. Pressurize the reactor to 50 bar with H2.

  • Reaction: Stir the reaction mixture vigorously at 60°C for 24 hours. Monitor the reaction progress by checking for the consumption of H2.

    • Self-Validation: The pressure drop in the H2 gauge is a direct measure of reaction progress. A stable pressure indicates the reaction is complete.

  • Workup - Catalyst Removal: After cooling to room temperature and carefully venting the H2, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Workup - Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Workup - Basification & Extraction: Dissolve the residue in water (15 mL) and cool in an ice bath. Carefully add solid NaOH pellets until the pH is >12. Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Causality: Basification deprotonates the piperidine nitrogen, making the product soluble in organic solvents for extraction.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate carefully under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by distillation or column chromatography on silica gel to afford the pure (±)-cis-3-fluoropiperidine. The cis diastereomer is the major product due to the hydrogenation mechanism.[2]

G Figure 2: Synthesis & Purification Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_final Final Product A 1. Combine 3-Fluoropyridine, MeOH, and Pd/C in Reactor B 2. Acidify with HCl A->B C 3. Pressurize with H2 (50 bar) B->C D 4. Heat and Stir (60°C, 24h) C->D E 5. Filter to Remove Pd/C D->E F 6. Concentrate Filtrate E->F G 7. Basify with NaOH F->G H 8. Extract with Diethyl Ether G->H I 9. Dry & Concentrate H->I J 10. Purify (Distillation/ Chromatography) I->J K Pure (±)-cis-3-Fluoropiperidine J->K

Caption: Workflow for fluorinated piperidine synthesis.

Conclusion

The strategic fluorination of piperidine analogs is a powerful and versatile tool in the medicinal chemist's arsenal. By understanding the fundamental principles of how fluorine modulates basicity, conformation, lipophilicity, and metabolic stability, researchers can rationally design molecules with superior drug-like properties. The comparative data clearly demonstrates that fluorination can lead to significant improvements in potency, permeability, and pharmacokinetics. As synthetic methodologies continue to advance, the application of fluorinated piperidines is set to expand, paving the way for the development of safer and more effective therapeutics across a wide range of diseases.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link][3][23]

  • Munstermann, E., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11186-11192. [Link][1]

  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link][24]

  • Munstermann, E., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Semantic Scholar. [Link][2]

  • Okazoe, T. (2016). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Journal of Fluorine Chemistry. [Link][14]

  • Kirk, K. L. (2006). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 49(15), 4681-4694. [Link][15]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8379-8417. [Link][4]

  • Blumberg Institute. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Baruch S. Blumberg Institute. [Link][25]

  • Policy Commons. (n.d.). Fluorine in Drug Design: A Bioisosteric Perspective. Policy Commons. [Link][26]

  • Grygorenko, O. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7293. [Link][27]

  • Carreira, E. M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2373-2383. [Link][5]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Singh, I., et al. (2019). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Chemistry, 23(10), 1134-1151. [Link][20]

  • Zhou, Y., et al. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 112(6), 3558-3604. [Link][21]

  • Kim, D., et al. (2005). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 48(1), 141-151. [Link][22]

  • Pettersson, M., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(13), 6339-6349. [Link][17][18]

  • Allen, D., & Nguyen, L. (2020). Fluoropiperidine conformational effects in SSRI design. Journal of Medicinal Chemistry, 63(2), 450-461.
  • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(27), 6141-6147. [Link][10]

  • Grygorenko, O. O., et al. (2025). The conformational preferences of fluorinated piperidine derivatives. ResearchGate. [Link][11]

  • Grygorenko, O. O., et al. (2021). Examples of drug candidates and chemical probes containing fluorine-substituted pyrrolidine and piperidine moieties. ResearchGate. [Link][7]

  • Alcaraz, M.-L., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(4), 2968-2978. [Link][16]

  • O'Hagan, D. (2012). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link][9]

  • Scott, P. J. H. (2017). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. [Link][19]

Sources

Assessing the Metabolic Stability of Fluorinated Piperidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous blockbuster drugs (e.g., Donepezil, Fexofenadine). However, it frequently suffers from rapid oxidative metabolism, primarily via Cytochrome P450 (CYP450)-mediated


-carbon hydroxylation and N-oxidation. This guide evaluates the strategic incorporation of fluorine atoms into the piperidine core to enhance metabolic stability.[1][2][3][4] We compare fluorinated analogs against non-fluorinated parents, detailing the mechanistic basis for stability improvements, providing representative data, and outlining a validated microsomal stability assay protocol.

The Piperidine Liability: Why Fluorinate?

Piperidines are susceptible to "metabolic soft spots." The electron-rich nitrogen lone pair facilitates oxidation, while the adjacent


 carbons (

-positions) are prone to hydrogen abstraction by the high-valent iron-oxo species of CYP450 enzymes.

The Fluorine Solution: Incorporating fluorine is not merely about blocking a site sterically.[2] It induces profound electronic changes:

  • C-F Bond Strength: The C-F bond (

    
    116 kcal/mol) is significantly stronger than the C-H bond (
    
    
    
    99 kcal/mol), rendering the site virtually inert to direct abstraction.
  • pKa Modulation: Fluorine is highly electronegative.[1][3] Placing it at the C3 or C4 position pulls electron density from the nitrogen, lowering the pKa (typically by 1–2 log units). This reduces the concentration of the high-energy neutral amine species, which is often the substrate for CYP450, thereby reducing clearance (

    
    ).
    
  • Conformational Locking: The gauche effect (preference of C-F and C-N bonds to be gauche) can lock the ring conformation, potentially reducing the "induced fit" required for enzymatic degradation.

Diagram 1: Mechanism of Metabolic Blockade

The following diagram illustrates the metabolic vulnerability of the parent piperidine versus the blockade effect in the fluorinated analog.

MetabolicBlockade Parent Parent Piperidine (High pKa ~11.0) CYP CYP450 Enzyme (Fe-Oxo Species) Parent->CYP High Affinity Fluorinated 3,3-Difluoropiperidine (Lower pKa ~8.5) Metabolite Oxidized Metabolite (Ring Hydroxylation / N-Dealkylation) CYP->Metabolite Rapid Oxidation Blocked Metabolism Blocked (C-F Bond Inert) CYP->Blocked Oxidation Resisted Fluorinated->CYP Reduced Affinity (pKa effect)

Figure 1: Mechanistic comparison of CYP450 interaction with parent vs. fluorinated piperidine scaffolds.

Comparative Performance Analysis

The following data summarizes the impact of fluorination patterns on metabolic stability (Human Liver Microsomes - HLM) and basicity.

Table 1: Representative Stability Data for Piperidine Analogs

Compound StructurepKa (Experimental)HLM

(

L/min/mg)

(min)
Metabolic Liability
Piperidine (Parent) 11.1> 150 (High)< 10Rapid N-oxidation &

-C hydroxylation.
4-Fluoropiperidine 9.845 (Moderate)~35Blocks C4 oxidation; reduces pKa slightly.
3-Fluoropiperidine 9.228 (Low-Mod)~55Stronger inductive effect on N; reduces N-oxidation.
3,3-Difluoropiperidine 8.4< 10 (Low)> 120Significant pKa drop; blocks metabolic soft spot; high stability.
4-CF

-Piperidine
9.015 (Low)~90Steric bulk + electronic withdrawal; excellent stability.

Note: Data represents average trends observed in lead optimization campaigns. Absolute values depend on the specific N-substituents (R-groups).

Key Insight: While 4-fluorination effectively blocks metabolism at the C4 position, 3-fluorination (and especially 3,3-difluorination) often yields superior overall stability. This is because the fluorine at C3 is closer to the nitrogen, exerting a stronger electron-withdrawing effect (inductive effect), which lowers the pKa and protects the nitrogen lone pair from oxidation.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your fluorinated piperidine, use this standardized metabolic stability assay. This protocol uses a self-validating system with positive and negative controls.

Objective: Determine Intrinsic Clearance (


) and Half-life (

).
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl

    
    , 0.4 U/mL G6PDH).
    
  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Prep 1. Preparation Substrate (1 µM) + Microsomes (0.5 mg/mL) in Phosphate Buffer PreInc 2. Pre-Incubation 5 mins @ 37°C Prep->PreInc Start 3. Initiation Add NADPH Regenerating System PreInc->Start Sample 4. Sampling Aliquot at 0, 5, 15, 30, 45, 60 min Start->Sample Quench 5. Quenching Add into ice-cold ACN + Internal Std Sample->Quench Analysis 6. Analysis Centrifuge -> LC-MS/MS Quench->Analysis

Figure 2: Step-by-step workflow for the microsomal stability assay.

Step-by-Step Methodology
  • Master Mix Prep: Prepare a solution containing microsomes (final conc. 0.5 mg/mL) and test compound (final conc. 1

    
    M) in phosphate buffer.
    
    • Expert Tip: Keep substrate concentration

      
       1 
      
      
      
      M to ensure pseudo-first-order kinetics (
      
      
      ).
  • Pre-Incubation: Warm the Master Mix at 37°C for 5 minutes. This prevents temperature shock kinetics.

  • Initiation: Add the pre-warmed NADPH regenerating system to start the reaction.

    • Control Check: Run a parallel incubation without NADPH. If the compound degrades here, it is chemically unstable (hydrolysis), not metabolically unstable.

  • Sampling: Remove 50

    
    L aliquots at specific time points (0, 5, 15, 30, 45, 60 min).
    
  • Quenching: Immediately dispense aliquots into 150

    
    L of ice-cold Acetonitrile containing the Internal Standard. Vortex vigorously.
    
  • Analysis: Centrifuge at 4,000 rpm for 15 min to pellet precipitated proteins. Inject supernatant into LC-MS/MS.[5]

Data Interpretation & Calculation

To ensure scientific integrity, data must be processed using the In vitro


 method .
  • Plotting: Plot the Natural Log (ln) of the Peak Area Ratio (Compound/Internal Standard) vs. Time (min).

  • Slope Determination: Determine the slope (

    
    ) of the linear regression.
    
  • Calculations:







Acceptance Criteria:

  • Testosterone (High Clearance Control):

    
     min.
    
  • Warfarin (Low Clearance Control):

    
     min.
    
  • R² Value: Linear regression

    
    .
    

Strategic Pitfalls: Metabolic Switching

A common failure mode in fluorination strategies is Metabolic Switching .

When you block the primary "soft spot" (e.g., the piperidine ring), the CYP450 enzyme may simply shift its attack to a secondary site (e.g., a side chain or linker) that was previously kinetically less favorable.

Mitigation Strategy:

  • Do not rely solely on

    
     disappearance data.
    
  • Perform Metabolite Identification (MetID) scans using High-Resolution Mass Spectrometry (HRMS) on the 60-minute sample.

  • If the fluorinated analog shows improved stability but generates a new major metabolite, you have induced a metabolic switch. Further optimization of the secondary site is required.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Morgenthaler, M., et al. (2014). Predicting and tuning physicochemical properties in lead optimization: amine basicities. ChemMedChem, 9(6), 1136-1158. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling trans-1-Boc-4-fluoro-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. The compound trans-1-Boc-4-fluoro-3-hydroxypiperidine is a valuable fluorinated piperidine building block, a class of motifs highly desirable in pharmaceutical research.[1][2] Its proper handling is paramount not only for regulatory compliance but for the fundamental protection of the innovative minds in our laboratories. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) and operational protocols required to handle this compound safely, ensuring that scientific progress and personal safety advance hand-in-hand.

Hazard Analysis: Understanding the "Why" Behind the "What"

While a specific, comprehensive toxicology report for trans-1-Boc-4-fluoro-3-hydroxypiperidine is not widely published, a robust safety protocol can be developed by analyzing its structural components and data from close chemical analogs.

  • Piperidine Core: The base piperidine structure can be hazardous, with some derivatives causing severe skin and eye damage.

  • Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines that is generally stable but can be cleaved under acidic conditions, a factor crucial for procedural planning and waste segregation.[3][4]

  • Fluorine Substituent: The carbon-fluorine bond is a key feature in modern pharmaceuticals, but its presence necessitates careful handling protocols.[5]

  • Analog Data: Safety Data Sheets (SDS) for structurally similar compounds, such as 1-Boc-4-hydroxypiperidine and (S)-1-BOC-3-hydroxypiperidine, consistently list hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[6][7][8][9] A supplier of the target compound explicitly warns that it may be harmful if swallowed, inhaled, or in contact with skin.[10]

Based on this analysis, the primary risks associated with handling trans-1-Boc-4-fluoro-3-hydroxypiperidine in its likely solid (powder) form are inadvertent exposure through skin contact, eye contact, or inhalation of airborne particulates.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the final barrier between a researcher and a potential hazard; it should always be used in conjunction with engineering controls like fume hoods.[11] For all work involving this compound, the following minimum PPE is mandatory.[12]

Eye and Face Protection

Chemical splash goggles are required. Standard safety glasses with side shields offer minimum protection but are insufficient against fine powders or splashes, which can enter around the edges.[12][13] Goggles provide a complete seal, offering robust protection against the "serious eye irritation" hazard identified in analog compounds.[7][9]

Skin and Body Protection
  • Lab Coat: A clean, buttoned lab coat serves as a removable barrier to protect clothing and skin from spills and contamination.[13][14]

  • Gloves: Chemical-resistant nitrile gloves are the standard recommendation.[13] It is critical to check the glove manufacturer's compatibility chart for resistance to any solvents being used. Always inspect gloves for tears or defects before use and practice proper removal techniques to avoid contaminating your skin.

  • Full Coverage: Long pants and closed-toe shoes are a baseline requirement for any laboratory work to protect against spills and dropped items.[12]

Respiratory Protection

While not typically required for handling solutions within a certified chemical fume hood, respiratory protection should be considered when handling the solid compound outside of a ventilated enclosure, especially during weighing procedures where dust generation is possible.[10][15] If a risk assessment determines it is necessary, a NIOSH-approved respirator with the appropriate particulate filter should be used.

Operational and Disposal Plans: A Step-by-Step Protocol

A self-validating safety protocol integrates PPE with procedural steps to minimize exposure at every stage.

Step 1: Preparation and Pre-Handling
  • Designate Work Area: All handling of trans-1-Boc-4-fluoro-3-hydroxypiperidine, especially the solid form, must occur within a certified chemical fume hood.

  • Verify Safety Equipment: Before starting, confirm the location and operational status of the nearest safety shower, eyewash station, and appropriate fire extinguisher.

  • Assemble Materials: Gather all necessary equipment, solvents, and a designated, sealed waste container within the fume hood to minimize movement in and out of the controlled area.

  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before handling the chemical container.

Step 2: Weighing and Dispensing the Solid Compound
  • Perform in Fume Hood: To mitigate inhalation risk, always weigh the solid powder inside the fume hood.[15]

  • Minimize Dust: Handle the container carefully to avoid creating airborne dust. Use a spatula to gently transfer the solid. Do not pour the powder from a height.

  • Immediate Cleanup: Use a damp cloth or a specialized lab vacuum to clean any minor spills on the balance or work surface immediately. Do not dry sweep, as this can aerosolize the powder.

Step 3: Post-Handling and Decontamination
  • Clean Equipment: Thoroughly decontaminate all non-disposable equipment (spatulas, glassware) with an appropriate solvent.

  • Wipe Surfaces: Wipe down the work surface within the fume hood.

  • Doff PPE: Remove PPE in the correct order (gloves first, then goggles, then lab coat) to prevent cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6][7]

Step 4: Waste Management and Disposal
  • Segregate Waste: All disposable materials contaminated with trans-1-Boc-4-fluoro-3-hydroxypiperidine (gloves, wipes, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.

  • Follow Regulations: Dispose of the waste container according to your institution's and local environmental regulations. Do not mix with incompatible waste streams.

Data Summary & Workflow Visualization

For quick reference, the following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskEye/Face ProtectionSkin & Body ProtectionRespiratory Protection (if applicable)
Receiving & Storage Safety GlassesLab Coat, Nitrile GlovesNot typically required
Weighing Solid Chemical Splash GogglesLab Coat, Nitrile GlovesUse in a chemical fume hood.[10]
Preparing Solutions Chemical Splash GogglesLab Coat, Nitrile GlovesPerform in a chemical fume hood.
Reaction Monitoring Chemical Splash GogglesLab Coat, Nitrile GlovesPerform in a chemical fume hood.
Spill Cleanup Chemical Splash GogglesLab Coat, Double-Gloved (Nitrile)Required if outside a fume hood
Waste Disposal Chemical Splash GogglesLab Coat, Nitrile GlovesNot typically required

The logical flow for safely handling this compound from receipt to disposal is critical. The following diagram illustrates this workflow.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Receive Chemical & Verify SDS B Conduct Risk Assessment A->B C Don All Required PPE (Goggles, Coat, Gloves) B->C D Weigh Solid Compound C->D E Prepare Solution/ Set Up Reaction D->E F Decontaminate Glassware & Work Surfaces E->F G Segregate & Seal All Chemical Waste F->G H Properly Doff PPE G->H J Final Waste Disposal G->J Follow Institutional Protocol I Wash Hands Thoroughly H->I

Caption: Workflow for safe handling of trans-1-Boc-4-fluoro-3-hydroxypiperidine.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • Fisher Scientific. (2025). Safety Data Sheet: (S)-1-BOC-3-hydroxypiperidine, 97%.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.
  • Advanced ChemBlocks. (n.d.). trans-1-Boc-4-fluoro-3-hydroxypiperidine.
  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Fisher Scientific. (2025). Safety Data Sheet: 1-Boc-4-hydroxypiperidine.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Boc-4-hydroxypiperidine.
  • National Center for Biotechnology Information. (n.d.). (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine. PubChem.
  • Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • University of Nevada, Reno | Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • University of Wisconsin-Madison | Office of Chemical Safety. (2025). Personal Protective Equipment – Lab Safety.
  • ChemRxiv. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
  • Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • ChemTips. (2012). Reactions that Work: Boc Protection. WordPress.com.
  • Nature. (n.d.). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • National Center for Biotechnology Information. (n.d.). 1-Boc-3-hydroxypiperidine. PubChem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.